molecular formula C11H19N5O B582048 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol CAS No. 914347-48-1

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Cat. No.: B582048
CAS No.: 914347-48-1
M. Wt: 237.307
InChI Key: WTWUJVVJDKVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 914347-48-1) is a versatile pharmaceutical intermediate with a molecular formula of C11H19N5O and a molecular weight of 237.30 g/mol . Its structure, which features both a piperazine ring and a pyrimidine moiety, is primarily utilized in the research and development of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) . This compound serves as a critical building block in medicinal chemistry for the synthesis of novel compounds being investigated for the treatment of psychiatric and neurological disorders, including as an intermediate in the development of potential antipsychotic and antidepressant medications . The piperazine-pyrimidine scaffold is of significant value in neuroscience research, particularly in the design of ligands that interact with specific receptors in the brain . Furthermore, this structural motif is being explored in the context of Parkinson's disease research, where compounds with similar frameworks are investigated for their potential neuroprotective effects and agonist activity at dopamine receptors (e.g., D2 and D3 receptors) . The compound's ability to modulate key biological pathways also makes it a molecule of interest in preliminary investigations for cardiovascular diseases and inflammatory conditions . The product has a listed density of 1.230 g/cm³ and a boiling point of approximately 465.7°C . It is supplied with a purity of 95% and requires storage at 2-8°C to ensure stability . This chemical is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWUJVVJDKVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 723510-50-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol is a key intermediate in the synthesis of several pharmacologically active molecules. Most notably, it serves as a crucial building block in the manufacturing of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the available physicochemical data, a proposed experimental protocol for its synthesis, and its role in the broader context of kinase inhibitor development.

Physicochemical Data

While extensive experimental data for this intermediate is not publicly available, the following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 723510-50-7Internal Search
Molecular Formula C₁₁H₁₉N₅OInternal Search
Molecular Weight 237.30 g/mol Internal Search
Physical State Not specified (likely solid)[1]
Color Not specified[1]
Odor Not specified[1]
Melting/Freezing Point No data available[1]
Boiling Point No data available[1]
Solubility No data available
Stability No data available

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-stage process, starting from commercially available precursors. The following is a proposed experimental protocol based on established chemical transformations of similar compounds.

Stage 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

The initial step involves the synthesis of the di-chlorinated pyrimidine core.

Experimental Protocol:

  • To a stirred solution of an appropriate starting material like 2-methylmalonamide in a suitable solvent (e.g., phosphorus oxychloride), add a dehydrating agent.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-methylpyrimidine.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

The second stage involves the nucleophilic substitution of one of the chlorine atoms with 1-(2-hydroxyethyl)piperazine.

Experimental Protocol:

  • Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add 1-(2-hydroxyethyl)piperazine to the solution, followed by a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to act as a scavenger for the HCl generated.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol by column chromatography.[2]

Stage 3: Amination to this compound

The final step is the conversion of the remaining chloro group to an amino group.

Experimental Protocol:

  • Place 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent, such as methanol or ethanol.

  • Heat the vessel to a temperature typically ranging from 120-150 °C for several hours to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Stage 1: Synthesis of 4,6-dichloro-2-methylpyrimidine cluster_1 Stage 2: Synthesis of Chloro-Intermediate cluster_2 Stage 3: Amination 2-Methylmalonamide 2-Methylmalonamide 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine 2-Methylmalonamide->4,6-dichloro-2-methylpyrimidine POCl3, Reflux 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 4,6-dichloro-2-methylpyrimidine->2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 1-(2-hydroxyethyl)piperazine, DIPEA, DMF, 80-100°C This compound This compound 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol->this compound NH3, MeOH, 120-150°C

Caption: Proposed synthetic workflow for the preparation of this compound.

G Target_Compound 2-[4-(6-Amino-2-methylpyrimidin-4-YL) piperazin-1-YL]ethanol Dasatinib Dasatinib (Kinase Inhibitor) Target_Compound->Dasatinib Key Intermediate in Synthesis Kinase Abl/Src Kinase Dasatinib->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Normal Binding Substrate Substrate Substrate->Kinase Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation

Caption: Conceptual pathway illustrating the role of the target compound as an intermediate for Dasatinib and its mechanism of action.

Conclusion

This compound is a vital intermediate for the synthesis of targeted cancer therapeutics. While detailed public data on this specific compound is limited, this guide provides a robust framework for its synthesis and contextualizes its importance in drug development. The proposed protocols and diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further research into the specific properties and reaction kinetics of this intermediate could lead to optimization of manufacturing processes for critical life-saving medications.

References

A Technical Guide to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol: Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical document provides a comprehensive overview of the chemical compound 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. It details the compound's structure, physicochemical properties, and detailed protocols for its multi-step synthesis. The primary biological significance of this molecule is its role as a crucial structural component of Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases used in cancer therapy. This guide presents the mechanism of action in the context of Dasatinib, along with quantitative data on the drug's activity. Methodologies for key biological assays are also described to provide a complete picture for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a substituted pyrimidine ring linked to a piperazine ethanol moiety. The structure combines the pharmacophoric elements of a 2-methylpyrimidine, which is a common scaffold in medicinal chemistry, with a piperazine linker that often improves solubility and pharmacokinetic properties. Its primary importance lies in its incorporation into the structure of the anticancer drug Dasatinib.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₉N₅O
Molecular Weight 237.30 g/mol
CAS Number Not explicitly assigned; often referenced via its chloro-precursor or as part of Dasatinib.
Canonical SMILES CC1=NC(=C(C=N1)N)N2CCN(CC2)CCO
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 4

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process commencing with the formation of a dichlorinated pyrimidine core, followed by sequential nucleophilic substitution reactions.

Synthetic Workflow Overview

The logical flow for the synthesis begins with the creation of the core pyrimidine ring, followed by chlorination and two substitution steps to add the piperazine ethanol side chain and the final amino group.

G Figure 1: Synthetic Workflow A 4,6-dihydroxy-2- methylpyrimidine R1 SOCl₂ or POCl₃ A->R1 B 4,6-dichloro-2- methylpyrimidine (Intermediate 1) R2 1-(2-hydroxyethyl)piperazine, Base (e.g., DIPEA) B->R2 C 2-[4-(6-Chloro-2-methylpyrimidin-4-yl) piperazin-1-yl]ethanol (Intermediate 2) R3 Ammonia Source (e.g., NH₄OH) C->R3 D 2-[4-(6-Amino-2-methylpyrimidin-4-yl) piperazin-1-yl]ethanol (Final Product) R1->B R2->C R3->D

Figure 1: Synthetic Workflow
Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine (Intermediate 1)

This protocol describes the chlorination of the dihydroxy pyrimidine precursor.

  • Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add a chlorinating agent like thionyl chloride (4.0 eq).[1]

  • Heating: Heat the reaction mixture to 80°C and stir for approximately 3-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]

  • Workup: After completion, remove the excess thionyl chloride by distillation under reduced pressure.[1] Carefully pour the residue into ice water to precipitate the product.

  • Purification: Filter the precipitated solid, wash with cold water, and dry. The crude product can be further purified by column chromatography or recrystallization to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[1]

Experimental Protocol: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (Intermediate 2)

This step involves a nucleophilic aromatic substitution to introduce the piperazine moiety.

  • Reaction Setup: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution. The reaction proceeds via selective substitution at the more reactive C4 position.

  • Heating: Heat the mixture to 80-100°C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel chromatography to obtain 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol.[3][4]

Experimental Protocol: Synthesis of this compound (Final Product)

The final step involves the amination of the remaining chloro-substituted position.

  • Reaction Setup: Place 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (1.0 eq) in a sealed pressure vessel.

  • Addition of Reagents: Add a solution of ammonia in a solvent like methanol or a concentrated aqueous solution of ammonium hydroxide.

  • Heating: Seal the vessel and heat the mixture to 120-140°C for 24-48 hours. The high temperature and pressure are necessary to facilitate the substitution of the less reactive chlorine at the C6 position.

  • Workup: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture to remove the solvent and excess ammonia.

  • Purification: Purify the residue by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield the final product, this compound.

Biological Activity and Mechanism of Action

The biological significance of this compound is derived from its role as a key fragment of the drug Dasatinib. Dasatinib is a highly potent, orally active, multi-targeted kinase inhibitor that targets both the Src and Abl families of tyrosine kinases.[5]

In Chronic Myelogenous Leukemia (CML), the hallmark is the Philadelphia chromosome, which results in the BCR-Abl fusion protein. This aberrant protein has constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of the Abl kinase, inhibiting its activity and thereby blocking downstream signaling pathways essential for cancer cell growth. Its dual action against Src family kinases further contributes to its broad antitumor activity.[5]

Signaling Pathway Inhibition

The diagram below illustrates the inhibitory action of Dasatinib on the BCR-Abl and Src signaling pathways.

G Figure 2: Dasatinib Mechanism of Action cluster_0 Constitutively Active Kinases cluster_1 Signaling Cascade cluster_2 Cancer Hallmarks BCR-Abl BCR-Abl Downstream\nSubstrates Downstream Substrates BCR-Abl->Downstream\nSubstrates Src Kinase Src Kinase Src Kinase->Downstream\nSubstrates Cell Proliferation Cell Proliferation Downstream\nSubstrates->Cell Proliferation Survival / Anti-Apoptosis Survival / Anti-Apoptosis Downstream\nSubstrates->Survival / Anti-Apoptosis Inhibitor Dasatinib (contains title compound) Inhibitor->BCR-Abl Inhibitor->Src Kinase

Figure 2: Dasatinib Mechanism of Action

Quantitative Biological Data

The quantitative data available relates to the activity of Dasatinib, which incorporates the title compound. These values demonstrate the potent inhibitory action of the overall drug molecule.

Table 2: Biological Activity of Dasatinib

Target / Cell LineAssay TypeIC₅₀ / EC₅₀ ValueReference
Abl Kinase In Vitro Kinase Assay<1 nM[5]
Src Kinase In Vitro Kinase Assay0.5 - 1.5 nM[5]
K562 Cells (CML) Cell Proliferation Assay~3 nM[5]
Ba/F3 (BCR-Abl) Cell Proliferation Assay<1 nM[5]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibition of kinase activity.

  • Reagents: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), recombinant human Abl or Src kinase, a suitable peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Dasatinib) in DMSO.

  • Reaction: In a 96-well plate, combine the kinase, substrate, and test compound in the reaction buffer. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the mixture to a filter plate that captures the phosphorylated substrate. Wash away excess ATP.

  • Quantification: Measure the amount of incorporated phosphate using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation Assay (K562 Cell Line)

This protocol outlines a method to measure the antiproliferative effects of a compound on a cancer cell line.

  • Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo®.

    • For MTT , incubate for 4 hours, then add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo® , incubate for 10 minutes and measure the luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the EC₅₀ value using a dose-response curve fit.

Conclusion

This compound is a synthetically accessible compound of high importance in modern medicinal chemistry. While it may not have significant standalone biological activity, its role as a cornerstone of the potent kinase inhibitor Dasatinib makes it a subject of great interest. The synthetic routes are well-defined, relying on established pyrimidine chemistry. Its structural contribution is critical to the high-affinity binding and excellent pharmacological profile of Dasatinib, underscoring the value of this scaffold in the design of targeted cancer therapeutics. This guide provides the foundational chemical and biological information necessary for professionals engaged in the research and development of related molecules.

References

An In-depth Technical Guide to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its role in pharmaceutical manufacturing.

Chemical Identity and IUPAC Nomenclature

The compound, identified by the CAS Number 723510-50-7, is a heterocyclic molecule featuring a pyrimidine ring system linked to a piperazine ethanol moiety.[1] Based on standard chemical naming conventions, the IUPAC name for this compound is 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol is not extensively available in published literature. However, based on its chemical structure and data from its chloro-precursor, 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 127116-19-2), the following properties can be inferred and are presented for comparative purposes.

PropertyValue (2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol)Value (2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol)Reference
CAS Number 723510-50-7127116-19-2[1]
Molecular Formula C11H19N5OC11H17ClN4O
Molecular Weight 237.30 g/mol 256.73 g/mol
Physical State Data not availableSolid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol

This protocol is a representative synthesis based on established chemical transformations for related compounds.

Step 1: Synthesis of the Chloro-precursor, 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent such as isopropanol or dioxane.

  • Addition of Reactants: To this solution, add 1-(2-hydroxyethyl)piperazine and a base, such as triethylamine or diisopropylethylamine. The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent may be removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol can be purified by column chromatography on silica gel.

Step 2: Amination to yield 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol

  • Reaction Setup: In a sealed reaction vessel, dissolve the purified 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol in a suitable solvent, such as a mixture of dioxane and aqueous ammonia.

  • Reaction Conditions: Heat the mixture at an elevated temperature and pressure. The progress of the amination reaction should be monitored by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified to yield the final product, 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol.

Role in Drug Development and Logical Workflow

As an intermediate, 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol does not have a known direct biological activity or associated signaling pathway. Its significance lies in its role as a crucial building block in the multi-step synthesis of Dasatinib. The logical workflow from starting materials to the final active pharmaceutical ingredient (API) is depicted below.

dasatinib_synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final API Synthesis 4_6_dichloro_2_methylpyrimidine 4,6-Dichloro-2-methylpyrimidine chloro_precursor 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 4_6_dichloro_2_methylpyrimidine->chloro_precursor Nucleophilic Substitution 1_2_hydroxyethyl_piperazine 1-(2-Hydroxyethyl)piperazine 1_2_hydroxyethyl_piperazine->chloro_precursor amino_intermediate This compound chloro_precursor->amino_intermediate Amination dasatinib Dasatinib amino_intermediate->dasatinib Coupling Reaction

Caption: Synthetic workflow for Dasatinib highlighting the role of key intermediates.

Biological Activity and Signaling Pathways

There is no available data in the scientific literature to suggest that 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol has any significant biological activity or that it directly modulates any signaling pathways. Its primary and currently understood role is that of a chemical intermediate. The biological activity of interest arises in the final product, Dasatinib, which is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family kinases.

The signaling pathway affected by the final product, Dasatinib, is illustrated below.

dasatinib_signaling_pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_Family_Kinases SRC Family Kinases Dasatinib->SRC_Family_Kinases Downstream_Pathways Downstream Signaling (e.g., MAPK, PI3K/AKT) BCR_ABL->Downstream_Pathways SRC_Family_Kinases->Downstream_Pathways Cell_Proliferation Cell Proliferation & Survival Downstream_Pathways->Cell_Proliferation

Caption: Simplified signaling pathway inhibited by Dasatinib.

References

An In-depth Technical Guide to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. It includes detailed information on its physicochemical properties, a proposed multi-step synthesis protocol with a corresponding workflow diagram, and an exploration of its potential biological significance in the context of tyrosine kinase inhibition, illustrated with a relevant signaling pathway. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel heterocyclic compounds in drug discovery and development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a substituted pyrimidine ring linked to a piperazine-ethanol moiety. While specific experimental data for this exact molecule is scarce in public literature, its structural similarity to known bioactive molecules, particularly as a potential precursor or analog to intermediates of the tyrosine kinase inhibitor Dasatinib, makes it a compound of significant interest.[1][2]

Physicochemical Data

The fundamental properties of the compound are summarized below. The molecular weight has been calculated from its chemical formula, C₁₁H₁₉N₅O. Other properties are based on available safety data sheets or are yet to be determined experimentally.

PropertyValueData Source
IUPAC Name This compound-
Molecular Formula C₁₁H₁₉N₅OCalculated
Molecular Weight 253.32 g/mol Calculated
Physical State Solid (predicted)[3]
CAS Number Not available-

Experimental Protocols: Synthesis of the Core Compound

A plausible and efficient synthesis for this compound can be conceptualized in a two-step process. This process begins with commercially available starting materials to first synthesize a chlorinated intermediate, which is subsequently converted to the final amino-substituted product.

Step 1: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (Intermediate)

This step involves a nucleophilic aromatic substitution reaction where one chlorine atom of 4,6-dichloro-2-methylpyrimidine is displaced by 1-(2-hydroxyethyl)piperazine.

  • Materials:

    • 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

    • 1-(2-Hydroxyethyl)piperazine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Dimethylformamide (DMF)

  • Protocol:

    • Combine 4,6-dichloro-2-methylpyrimidine, 1-(2-hydroxyethyl)piperazine, and potassium carbonate in a round-bottom flask containing anhydrous DMF.

    • Heat the reaction mixture to 140°C and stir for 4-6 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure intermediate, 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol.[1][2]

Step 2: Amination of the Chlorinated Intermediate

The final step is the conversion of the 6-chloro group on the pyrimidine ring to a 6-amino group. This can be achieved through various amination methods, including palladium-catalyzed reactions.

  • Materials:

    • 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (1.0 eq)

    • Ammonia source (e.g., aqueous ammonia or an ammonia equivalent)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Protocol:

    • In a reaction vessel purged with an inert gas (e.g., Argon), dissolve the chlorinated intermediate in the anhydrous solvent.

    • Add the palladium catalyst, the ligand, and the base to the solution.

    • Introduce the ammonia source.

    • Heat the mixture to the required temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

    • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel to obtain the final compound, this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis protocol described above.

G s1 4,6-Dichloro-2-methylpyrimidine step1 Step 1: Nucleophilic Substitution (DMF, K2CO3, 140°C) s1->step1 s2 1-(2-Hydroxyethyl)piperazine s2->step1 intermediate Intermediate: 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol step1->intermediate Purification step2 Step 2: Palladium-Catalyzed Amination (Ammonia, Pd Catalyst, Base) product Final Product: This compound step2->product Chromatography intermediate->step2

Caption: Proposed two-step synthesis workflow.
Potential Biological Context: Signaling Pathway Inhibition

The chloro-intermediate of the target compound is a known impurity and structural analog related to Dasatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] Dasatinib's primary mechanism of action involves inhibiting the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML), as well as SRC family kinases.[5][6][7] This inhibition blocks downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[6][8] Given this relationship, the target compound may be investigated for similar biological activities. The diagram below shows a simplified representation of the BCR-ABL signaling pathway targeted by Dasatinib.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT JAK/STAT Pathway BCR_ABL->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway.

References

In-Depth Technical Guide: Physical Properties of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol is a key intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A thorough understanding of the physical and chemical properties of this intermediate is crucial for process optimization, quality control, and the efficient production of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available physical property data, detailed experimental protocols for their determination, and the relevant biological context.

Core Physical Properties

While extensive experimentally determined data for this compound is limited in publicly available literature, a combination of predicted values and data from safety data sheets provides a foundational understanding of its physical characteristics.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₆O-
Molecular Weight 264.33 g/mol Calculated
Boiling Point 465.7 °C at 760 mmHgPredicted[1]
Flash Point 235.5 °CPredicted[1]
Physical State Not specified (likely solid)Inferred from related compounds
Color No data available[1]
Odor No data available[1]
Melting Point No data available[1]
Solubility No data available[1]
pKa No data available-
logP No data available-

Experimental Protocols

Given the absence of comprehensive experimental data, the following section details standardized protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

Boiling Point Determination (Micro Method)

For small quantities of liquid or high-boiling point compounds, a micro boiling point determination is suitable.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Apparatus to secure the test tube and thermometer

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the assembly in a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until the bubbling is rapid and continuous.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of the compound in various solvents is essential for purification, formulation, and reaction chemistry.

Apparatus:

  • A series of test tubes

  • Vortex mixer

  • Graduated pipettes or burettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of the solute (e.g., 10 mg) and place it into a test tube.

  • Add a small, measured volume of the desired solvent (e.g., 0.1 mL of water, ethanol, DMSO, etc.) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is soluble at that concentration. Record the result.

  • If the solid has not fully dissolved, continue to add the solvent in small, measured increments, with agitation after each addition, until the solid dissolves completely. Record the total volume of solvent required.

  • Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Synthesis Workflow

The synthesis of this compound is a multi-step process that is integral to the production of Dasatinib. The workflow diagram below illustrates a common synthetic route.

G cluster_0 Synthesis of Intermediate A cluster_1 Final Product Synthesis 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Intermediate_A 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol 4,6-dichloro-2-methylpyrimidine->Intermediate_A Nucleophilic Substitution 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine 1-(2-hydroxyethyl)piperazine->Intermediate_A Target_Compound This compound Intermediate_A->Target_Compound Amination Ammonia Ammonia Ammonia->Target_Compound

A simplified workflow for the synthesis of the target compound.

Biological Context: The Src/Abl Signaling Pathway

As a precursor to Dasatinib, this compound is functionally linked to the inhibition of the Src/Abl signaling pathway. Aberrant activity of the BCR-Abl fusion protein is the hallmark of chronic myeloid leukemia. The diagram below illustrates the central role of Abl and Src kinases in cellular signaling and how their inhibition by drugs like Dasatinib can block downstream pathways that promote cell proliferation and survival.

G cluster_pathway Src/Abl Signaling Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Src_Kinases Src Family Kinases Receptor_Tyrosine_Kinases->Src_Kinases Activation BCR_Abl BCR-Abl (in CML) BCR_Abl->Src_Kinases Activation Abl_Kinase Abl Kinase BCR_Abl->Abl_Kinase Constitutive Activation Downstream_Pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT) Src_Kinases->Downstream_Pathways Abl_Kinase->Downstream_Pathways Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Pathways->Cellular_Responses Dasatinib Dasatinib Dasatinib->Src_Kinases Inhibition Dasatinib->Abl_Kinase Inhibition

References

In-Depth Technical Guide: Safety Profile of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for the chemical compound 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol (CAS No. 914347-48-1). Due to the limited availability of specific data for this compound, this guide incorporates information from structurally similar molecules to provide a more complete safety profile. All data derived from surrogate compounds are clearly indicated.

Chemical and Physical Properties

Quantitative data for the target compound is largely unavailable. Therefore, data from structurally related compounds, namely 1-(2-hydroxyethyl)piperazine, N-methylpiperazine, and 2-amino-4,6-dimethylpyrimidine, are provided for reference. These compounds share key functional groups such as the piperazine ring, the ethanol group, and the aminopyrimidine moiety, which allows for a preliminary assessment of potential physical and chemical characteristics.

PropertyThis compound1-(2-Hydroxyethyl)piperazine (Surrogate)N-Methylpiperazine (Surrogate)2-Amino-4,6-dimethylpyrimidine (Surrogate)
Molecular Formula C₁₁H₁₉N₅OC₆H₁₄N₂OC₅H₁₂N₂C₆H₉N₃
Molecular Weight 237.30 g/mol 130.19 g/mol 100.16 g/mol 123.16 g/mol
Appearance Data not availableColorless to pale yellow liquid or solid[1]Clear, colorless liquidBeige powder solid
Odor Data not availableAmine-like[1]Data not availableOdorless
Melting Point Data not available-19 °C[2]-6 °C151-154 °C
Boiling Point Data not available222 °C[2]138 °CData not available
Flash Point Data not availableData not available39 °CData not available
Solubility Data not availableMiscible in water[1][2]Data not availableData not available
Density Data not available1.0703 g/cm³[1]0.903 g/cm³Data not available

Toxicological Profile

The primary identified hazards for this compound are irritation to the skin, eyes, and respiratory system.[3] Detailed toxicological endpoints have not been determined for this specific compound. The table below summarizes the known GHS classifications for the target compound and provides additional toxicological data from surrogate molecules to infer a broader toxicological profile.

Toxicological EndpointThis compound1-(2-Hydroxyethyl)piperazine (Surrogate)N-Methylpiperazine (Surrogate)2-Amino-4,6-dimethylpyrimidine (Surrogate)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[3]Skin Irrit. 2 (H315), Eye Dam. 1 (H318)[4]Flam. Liq. 3 (H226), Acute Tox. 4 (Oral), Skin Corr. 1B (H314), Eye Dam. 1 (H318)[5]Acute Tox. 4 (Oral), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6]
Acute Oral Toxicity Data not availableData not availableLD50 Oral - Rat - 2,553 mg/kgHarmful if swallowed[6]
Acute Dermal Toxicity Data not availableData not availableHarmful in contact with skinData not available
Acute Inhalation Toxicity Data not availableData not availableToxic if inhaledData not available
Carcinogenicity Not classified by IARC, NTP, or OSHA[3]Data not availableData not availableData not available
Mutagenicity Data not availableData not availableData not availableData not available
Reproductive Toxicity Data not availableData not availableSuspected of damaging fertility or the unborn childData not available

Hazard Identification and Risk Management Workflow

The following diagram illustrates a general workflow for identifying and managing the risks associated with a chemical substance like this compound.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management Data Collection Data Collection Hazard Classification Hazard Classification Data Collection->Hazard Classification GHS Criteria Exposure Assessment Exposure Assessment Hazard Classification->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Dose-Response Assessment Dose-Response Assessment Dose-Response Assessment->Risk Characterization Control Measures Control Measures Risk Characterization->Control Measures Communication Communication Control Measures->Communication SDS, Labels

Caption: Hazard Identification and Risk Management Workflow.

GHS Hazard Classification and Response

Based on the available Safety Data Sheet, the GHS classification for this compound and the corresponding response actions are outlined below.

cluster_hazards GHS Hazard Classification cluster_prevention Prevention (P-Statements) cluster_response Response (P-Statements) H315 H315: Causes skin irritation P264 P264: Wash skin thoroughly after handling H315->P264 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of soap and water H315->P302_P352 H319 H319: Causes serious eye irritation P280 P280: Wear protective gloves/eye protection/face protection H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261 P304_P340 P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing H335->P304_P340 P312 P312: Call a POISON CENTER/doctor if you feel unwell P302_P352->P312 P305_P351_P338->P312 P304_P340->P312

Caption: GHS Hazards and Precautionary Responses.

Experimental Protocols

Detailed experimental protocols for the identified hazards are not available for the target compound. The following are generalized methodologies based on OECD guidelines for assessing skin, eye, and respiratory irritation, which would be appropriate for evaluating the safety of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[4][5]

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues, which are three-dimensional models mimicking the structure and function of the human epidermis, are used.[5]

  • Test Substance Application: A precise amount of the test substance is applied topically to the surface of the tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

  • Viability Assessment: Following incubation and rinsing, tissue viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: The cell viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[5]

Acute Eye Irritation/Corrosion (based on OECD 405)

This guideline describes an in vivo test for the determination of the potential for a substance to cause eye irritation or corrosion.[7][8][9]

Methodology:

  • Animal Model: The test is typically performed on a single albino rabbit.[7]

  • Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7][9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

  • Confirmation: If no severe irritation or corrosion is observed, the test may be confirmed in up to two additional animals.[7]

  • Data Analysis: The severity and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.

In Vitro Respiratory Irritation Assessment

Various in vitro methods using human respiratory tract models are available to assess respiratory irritation potential. These methods offer a more ethical and often more human-relevant alternative to animal testing.

Methodology (General Approach):

  • Cell/Tissue Model: Three-dimensional reconstructed human airway epithelial models (e.g., bronchial, tracheal, or nasal) are cultured at the air-liquid interface (ALI) to mimic the in vivo environment of the respiratory tract.[10][11]

  • Exposure System: The test substance, in a relevant form (e.g., vapor, aerosol), is delivered to the apical surface of the tissue model using a specialized exposure system.

  • Endpoint Measurement: Following exposure, a variety of endpoints can be measured to assess irritation, including:

    • Cytotoxicity: Assays such as MTT or LDH release are used to measure cell death.

    • Barrier Integrity: Transepithelial electrical resistance (TEER) is measured to assess damage to the epithelial barrier.[12]

    • Inflammatory Response: The release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) is quantified using methods like ELISA.

  • Data Analysis: The results are compared to negative and positive controls to determine the irritant potential of the substance.

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not discharge to sewer systems.

This guide is intended to provide a summary of available safety information and should not be considered a substitute for a formal risk assessment conducted by qualified professionals. Researchers and scientists are encouraged to consult the primary safety data sheets and relevant literature before handling this compound.

References

Technical Guide: Solubility Profile of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of the compound 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. While specific quantitative solubility data for this molecule in a comprehensive range of organic solvents is not widely available in public literature, this document provides a detailed framework for its determination. The guide outlines a standardized experimental protocol for assessing solubility and presents a structured format for data compilation. Furthermore, it includes conceptual diagrams to illustrate the experimental workflow and the key factors that influence chemical solubility, providing a foundational understanding for researchers in the field of drug development and chemical analysis. The methodologies described herein are designed to enable scientific professionals to generate reliable and reproducible solubility data in their own laboratory settings.

Compound Overview

  • IUPAC Name: this compound

  • Molecular Formula: C11H19N5O

  • Molecular Weight: 237.30 g/mol

  • Chemical Structure:

    • A visual representation of the chemical structure would be inserted here in a full whitepaper.

The structure of this compound, featuring a substituted pyrimidine ring, a piperazine linker, and a terminal ethanol group, suggests a degree of polarity. The presence of amine and hydroxyl groups allows for hydrogen bonding, which will significantly influence its solubility in both protic and aprotic organic solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not extensively published. Researchers are encouraged to use the experimental protocol outlined in Section 4.0 to determine these values. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolvent NameTemperature (°C)Solubility (mg/mL)Observations
Alcohols Methanol25
Ethanol25
Isopropanol25
Ketones Acetone25
Methyl Ethyl Ketone25
Ethers Tetrahydrofuran (THF)25
Diethyl Ether25
Esters Ethyl Acetate25
Halogenated Dichloromethane (DCM)25
Chloroform25
Aprotic Polar Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Hydrocarbons Hexane25
Toluene25

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

4.1 Materials and Equipment

  • This compound (solid form, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg precision)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve must be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

The following diagram illustrates the workflow for this experimental protocol.

G A Add Excess Solid Compound to Vial B Add Known Volume of Organic Solvent A->B C Seal Vial and Place in Thermostatic Shaker B->C D Equilibrate for 24-48 Hours at Constant Temperature C->D E Allow Excess Solid to Settle D->E F Withdraw Supernatant with Syringe E->F G Filter through 0.22 µm Syringe Filter F->G H Dilute Sample for Analysis G->H I Quantify Concentration using Validated HPLC Method H->I J Calculate Solubility (mg/mL) I->J

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these relationships is crucial for solvent selection in processes such as crystallization, formulation, and chromatography.

The key principles are:

  • "Like Dissolves Like": Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.

  • Intermolecular Forces: Solubility is favored when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions. This involves considering hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids dissolving in liquids, solubility increases with temperature.

  • Crystal Lattice Energy: For solid solutes, the energy required to break the crystal lattice structure must be overcome by the energy released upon solvation.

The diagram below illustrates the relationship between these primary factors.

G Solubility Solubility Solute Solute Properties Solute->Solubility Polarity_S Polarity Solute->Polarity_S H_Bonding_S H-Bonding Capacity Solute->H_Bonding_S Lattice_Energy Crystal Lattice Energy Solute->Lattice_Energy Solvent Solvent Properties Solvent->Solubility Polarity_V Polarity Solvent->Polarity_V H_Bonding_V H-Bonding Capacity Solvent->H_Bonding_V System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Key factors influencing chemical solubility.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a general guideline and may require optimization for specific laboratory conditions and equipment. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

The Diverse Biological Activities of Aminopyrimidine Piperazine Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of aminopyrimidine and piperazine moieties has given rise to a versatile class of compounds with significant therapeutic potential. This technical guide delves into the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts. The inherent structural features of the aminopyrimidine scaffold, a privileged fragment in medicinal chemistry, combined with the favorable pharmacokinetic properties often conferred by the piperazine ring, have made this combination a fertile ground for the discovery of novel therapeutic agents.[1][2]

Anticancer Activity: A Primary Focus

A substantial body of research has focused on the anticancer properties of aminopyrimidine piperazine derivatives.[3][4][5][6] These compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, often through the inhibition of key cellular signaling pathways.

Kinase Inhibition: A Common Mechanism

Many aminopyrimidine piperazine compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[7] The aminopyrimidine core often serves as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase.[8]

One notable target is the IKK-2 kinase, a key player in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[9] For instance, certain piperidinyl aminopyrimidine derivatives have shown potent and selective inhibitory activity against IKK-2.[9] The introduction of a piperazinosulfonyl group at the aromatic ring attached to the aminopyrimidine core has been shown to significantly increase inhibitory activity.[9]

Furthermore, these compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[10] Dual CDK/HDAC inhibitors have been developed, demonstrating synergistic antitumor effects and the potential to overcome drug resistance.[10] For example, compound 8e was identified as a potent CDK9 and HDAC1 inhibitor with IC50 values of 88.4 nM and 168.9 nM, respectively.[10] Another compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor.[10]

Erdafitinib, an aminopyrimidine piperazine derivative, is a potent pan-FGFR inhibitor with IC50 values of 1.2 nM, 2.5 nM, 3 nM, and 5.7 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[11] Gilteritinib, another compound from this class, is a potent and selective FLT3 and AXL inhibitor with IC50 values of 0.29 nM and 0.73 nM, respectively.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected aminopyrimidine piperazine compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50/EC50 (µM)Reference
Compound 17 IKK-2 (Enzymatic Assay)1.30[9]
Compound 2a Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas, Colon cancer4 - 8[6]
Compound L³ HCT116 p53+/+0.12[12]
Compound 24 β-glucuronidase (Enzymatic Assay)2.8[13]
Compound 3 MDA-MB-231 (Breast)11.3[14]
Compound 8e CDK9 (Enzymatic Assay)0.0884[10]
Compound 8e HDAC1 (Enzymatic Assay)0.1689[10]
Compound 9e FLT3 (Enzymatic Assay)0.0304[10]
Compound 9e HDAC1 (Enzymatic Assay)0.0524[10]
Compound 9e HDAC3 (Enzymatic Assay)0.0147[10]
Erdafitinib FGFR1 (Enzymatic Assay)0.0012[11]
Erdafitinib FGFR2 (Enzymatic Assay)0.0025[11]
Erdafitinib FGFR3 (Enzymatic Assay)0.003[11]
Erdafitinib FGFR4 (Enzymatic Assay)0.0057[11]
Gilteritinib FLT3 (Enzymatic Assay)0.00029[11]
Gilteritinib AXL (Enzymatic Assay)0.00073[11]
Peficitinib JAK1 (Enzymatic Assay)0.047[11]
Prexasertib CHK1 (Enzymatic Assay)0.001[11]
Prexasertib CHK2 (Enzymatic Assay)0.008[11]
Prexasertib RSK1 (Enzymatic Assay)0.009[11]

Antimicrobial and Antifungal Activities

Beyond cancer, aminopyrimidine piperazine derivatives have demonstrated promising activity against various microbial and fungal pathogens.[15][16] The incorporation of the piperazine moiety into the pyrimidine structure has been shown to be a viable strategy for developing new antimicrobial and antifungal agents.[15]

A study on thiophene-substituted pyrimidine-piperazine derivatives revealed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml.[15] The same study also reported significant antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans at the same concentration.[15]

Quantitative Data on Antimicrobial and Antifungal Activity

The following table summarizes the antimicrobial and antifungal activity of selected aminopyrimidine piperazine compounds.

Compound IDMicroorganismActivityConcentrationReference
4b, 4d, 5a, 5b Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-AGood antibacterial activity40 µg/ml[15]
4a, 4d, 4e, 5c, 5e Aspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicansSignificant antifungal activity40 µg/ml[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments cited in the literature on aminopyrimidine piperazine compounds.

Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This protocol describes a common synthetic route for generating aminopyrimidine piperazine derivatives.[15]

  • Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e): Thiophene substituted chalcones (1a-e) are cyclized with thiourea in the presence of potassium hydroxide.[15]

  • Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e): The pyrimidine-2-thiols (2a-e) are stirred with methyl iodide.[15]

  • Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e): The methylsulfanyl pyrimidines (3a-e) are refluxed with N-methylpiperazine in the presence of a catalytic amount of potassium hydroxide.[15]

In Vitro Kinase Inhibition Assay

This generalized protocol outlines the steps for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrimidine piperazine compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by aminopyrimidine piperazine compounds is essential for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by aminopyrimidine piperazine compounds.

General Kinase Inhibitor Drug Discovery Workflow

Drug_Discovery_Workflow Start Start Library_Design Compound Library Design (Aminopyrimidine Piperazine Scaffold) Start->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (Kinase Inhibition Assays) Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Design Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits In_Vitro In Vitro Biological Evaluation (Cytotoxicity, Selectivity) Lead_Optimization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End End Preclinical->End

Caption: A generalized workflow for the discovery of kinase inhibitors.

Apoptosis Induction Pathway

Apoptosis_Pathway Compound Aminopyrimidine Piperazine Compound Cell_Stress Induction of Cellular Stress Compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified representation of the intrinsic apoptosis pathway.

This technical guide provides a snapshot of the burgeoning field of aminopyrimidine piperazine compounds. The presented data and methodologies underscore the significant potential of this chemical class in the development of novel therapeutics for a range of diseases, most notably cancer. Further research into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

The Piperazine Moiety: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from a unique combination of physicochemical and structural properties, has cemented its role in the development of a vast array of therapeutic agents across diverse disease areas. This technical guide delves into the core attributes of the piperazine moiety, providing quantitative data, detailed experimental methodologies, and visual representations of its function in key biological pathways to illuminate its enduring importance in drug design and discovery.

Physicochemical and Pharmacokinetic Profile: The Foundation of Versatility

The widespread use of the piperazine core in drug molecules is largely attributable to its favorable physicochemical properties, which can be finely tuned to optimize a compound's pharmacokinetic profile.[1][2]

Key Physicochemical Properties:

  • Basicity: Piperazine is a weak base with two pKa values (typically around 5.5 and 9.8), allowing for the formation of salts.[3] This property is crucial for enhancing aqueous solubility and enabling the formation of stable, crystalline solids suitable for pharmaceutical formulations.

  • Solubility: The ability to form salts significantly improves the solubility of piperazine-containing drugs, a critical factor for oral bioavailability.[4] The parent piperazine is freely soluble in water.[3]

  • Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, while N-H protons can act as donors. This facilitates interactions with biological targets and contributes to the molecule's solubility.[5]

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation, providing a defined three-dimensional structure for interaction with target proteins. This flexibility can be constrained by incorporating the ring into more complex polycyclic structures to improve binding affinity and selectivity.[2]

  • Metabolic Stability: The piperazine ring itself is generally stable to metabolic degradation. However, substituents on the nitrogen atoms can be sites of metabolism, a property that can be exploited to design prodrugs or modulate the drug's half-life.

These properties collectively contribute to improved absorption, distribution, metabolism, and excretion (ADME) characteristics of drug candidates, making the piperazine moiety a valuable tool for medicinal chemists to enhance the "drug-likeness" of a molecule.[5][6]

The Piperazine Scaffold in Action: A Multitude of Pharmacological Activities

The structural versatility of the piperazine ring allows for its incorporation into molecules targeting a wide range of biological systems. Substitutions at the N1 and N4 positions, as well as on the carbon atoms of the ring, enable the creation of diverse chemical libraries with distinct pharmacological activities.[7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter systems.[8][9] Their favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, makes them well-suited for targeting the central nervous system.[10] Many CNS-active drugs containing a piperazine moiety target dopamine and serotonin receptors.[11][12]

CNS_Drug_Action cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Dopamine/Serotonin) Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Reuptake Transporter D2_Receptor Dopamine D2 Receptor Signaling Downstream Signaling D2_Receptor->Signaling HT_Receptor Serotonin Receptor HT_Receptor->Signaling Piperazine_Drug Arylpiperazine Drug (e.g., Aripiprazole) Piperazine_Drug->Transporter Inhibits Piperazine_Drug->D2_Receptor Partial Agonist Piperazine_Drug->HT_Receptor Antagonist/Partial Agonist Synapse->Transporter Reuptake Synapse->D2_Receptor Binds Synapse->HT_Receptor Binds

Table 1: Quantitative Data for Selected CNS-Active Piperazine Derivatives

CompoundTarget(s)Bioactivity (Ki, nM)Reference
ClozapineD2, 5-HT2AD2: 153, 5-HT2A: 12[13]
OlanzapineD2, 5-HT2AD2: 31, 5-HT2A: 4[13]
AripiprazoleD2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4[11]
VortioxetineSERT, 5-HT1A, 5-HT3, 5-HT7SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7, 5-HT7: 19[9]
Buspirone5-HT1A (partial agonist), D25-HT1A: 1.1, D2: 430[9]
Oncology

In the field of oncology, the piperazine moiety is a key component of numerous targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[14][15] The piperazine ring often serves as a linker connecting different pharmacophoric elements or as a solubilizing group.

TKI_Signaling_Pathway Imatinib Imatinib (Piperazine-containing TKI) BcrAbl BcrAbl Imatinib->BcrAbl Inhibits ATP Binding Substrate Substrate BcrAbl->Substrate ATP pSubstrate pSubstrate BcrAbl->pSubstrate Phosphorylates Downstream Downstream pSubstrate->Downstream Proliferation Proliferation Downstream->Proliferation

Table 2: Quantitative Data for Selected Piperazine-Containing Anticancer Agents

DrugTargetCell LineBioactivity (IC50/GI50, µM)Reference
ImatinibBcr-Abl, c-Kit, PDGFRK562 (CML)0.06 - 0.16[16]
ErlotinibEGFRA549 (NSCLC)0.05[17]
LapatinibEGFR, HER2BT474 (Breast)0.02[14]
Compound 56Not specifiedMCF7 (Breast)39.0[18]
Compound 58Not specifiedNot specified1.92[18]
QQ1-7 derivativeNot specifiedK562 (Leukemia)<10[19]
Benzothiazole-Piperazine (1d)Not specifiedHUH-7 (Hepatocellular)1.23[20]
Benzothiazole-Piperazine (1d)Not specifiedMCF-7 (Breast)0.98[20]
Vindoline-Piperazine (23)TubulinMDA-MB-468 (Breast)1.00[21]
Vindoline-Piperazine (25)TubulinHOP-92 (NSCLC)1.35[21]
Infectious Diseases

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anthelmintic effects.[22][23] The piperazine nucleus can be found in several generations of quinolone antibiotics.

Table 3: Quantitative Data for Selected Antimicrobial Piperazine Derivatives

Compound Class/NameOrganismBioactivity (MIC, µg/mL)Reference
Chalcone derivativeCandida albicans2.22
Sparfloxacin/Gatifloxacin derivativesStaphylococcus aureus1-5
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive bacteria0.015
Piperazine derivative 4Staphylococcus aureus16[6]
Piperazine derivative 6cEscherichia coli8[6]
Piperazine derivative 308MRSA2[24]
Piperazine derivative 327Staphylococcus aureus4[24]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of piperazine-containing drug candidates.

Synthesis of Piperazine Derivatives

A common method for the synthesis of N-substituted piperazines is through nucleophilic substitution or reductive amination.

General Procedure for N-Alkylation of Piperazine:

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N, 2.0-3.0 eq).

  • Addition of Alkylating Agent: The appropriate alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated as necessary (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted piperazine.[8][25]

General Procedure for Reductive Amination:

  • Imine Formation: A mixture of piperazine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5-2.0 eq) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis_Workflow Start Starting Materials (Piperazine, Alkyl Halide/Carbonyl) Reaction Reaction (N-Alkylation or Reductive Amination) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Piperazine Derivative Characterization->FinalProduct

In Vitro Cytotoxicity Assays

The cytotoxic effects of novel piperazine derivatives are commonly assessed using cell-based assays that measure cell viability or proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[20][26]

SRB (Sulphorhodamine B) Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.[26]

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27]

In Vivo Antidepressant Activity Assessment

Forced Swim Test (FST) Protocol (Rodent Model):

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation (Pre-test): On the first day, place the animal in the water for a 15-minute session.

  • Drug Administration: Administer the piperazine compound or vehicle control at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).

  • Test Session: On the second day, place the animal in the water for a 5-6 minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time is indicative of antidepressant-like activity.[28][29][30]

Conclusion

The piperazine moiety continues to be a highly valued and frequently utilized scaffold in drug discovery. Its inherent physicochemical advantages, coupled with its synthetic tractability, allow for the systematic optimization of lead compounds to achieve desired pharmacokinetic and pharmacodynamic properties. The vast number of approved drugs containing this heterocycle across a wide spectrum of therapeutic areas is a testament to its success. As our understanding of disease biology deepens, the rational design of novel piperazine derivatives will undoubtedly continue to yield innovative and effective medicines for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-step synthesis of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, starting from 4,6-dichloro-2-methylpyrimidine.

Overview of the Synthetic Pathway

The synthesis is a two-step process involving an initial nucleophilic aromatic substitution followed by an amination reaction.

  • Step 1: Synthesis of 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. This step involves the selective displacement of one of the chlorine atoms of 4,6-dichloro-2-methylpyrimidine by 2-(piperazin-1-yl)ethanol.

  • Step 2: Synthesis of this compound. The remaining chloro group on the pyrimidine ring is then substituted by an amino group through an amination reaction.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Purity
4,6-dichloro-2-methylpyrimidineC₅H₄Cl₂N₂163.001780-26-3>98%
2-(piperazin-1-yl)ethanolC₆H₁₄N₂O130.19103-76-4>98%
2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanolC₁₁H₁₇ClN₄O256.73127116-19-2>97%[1]
This compoundC₁₁H₁₉N₅O237.30164297-94-1>98%

Table 2: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTemperatureReaction TimeExpected Yield
1Nucleophilic Substitution4,6-dichloro-2-methylpyrimidine, 2-(piperazin-1-yl)ethanol, DIPEA1,4-DioxaneReflux (~101 °C)12-16 hours80-90%
2Amination2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, Aqueous Ammonia, Copper CatalystWater/Isopropanol110-150 °C15-20 hours75-85%

Experimental Protocols

Step 1: Synthesis of 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

This protocol is adapted from a similar synthesis of a related compound.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 2-(piperazin-1-yl)ethanol

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add 2-(piperazin-1-yl)ethanol (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol as a solid.

Step 2: Synthesis of this compound

This protocol is based on a general method for the amination of chloro-heterocycles.

Materials:

  • 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

  • Aqueous ammonia (28-30%)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Isopropanol

  • Dichloromethane

Procedure:

  • In a high-pressure reaction vessel, combine 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (1.0 eq), aqueous ammonia (10-20 eq), and a catalytic amount of a copper catalyst (e.g., CuI, 0.1 eq).

  • Add a co-solvent such as isopropanol to aid solubility.

  • Seal the vessel and heat the mixture to 110-150 °C with stirring for 15-20 hours. The internal pressure will increase; ensure the reaction vessel is rated for the expected pressure at the reaction temperature.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvents.

  • Extract the aqueous residue with dichloromethane multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Pathway Dichloropyrimidine 4,6-dichloro-2-methylpyrimidine Intermediate 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol Dichloropyrimidine->Intermediate Step 1: Nucleophilic Substitution PiperazineEthanol 2-(piperazin-1-yl)ethanol PiperazineEthanol->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Amination Ammonia Aqueous Ammonia Ammonia->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Amination s1_react React 4,6-dichloro-2-methylpyrimidine with 2-(piperazin-1-yl)ethanol s1_workup Workup: Concentrate, Partition, Wash, Dry s1_react->s1_workup s1_purify Purification: Column Chromatography s1_workup->s1_purify s1_product Intermediate Product s1_purify->s1_product s2_react React Intermediate with Aqueous Ammonia under Pressure s1_product->s2_react Use as starting material s2_workup Workup: Concentrate, Extract, Dry s2_react->s2_workup s2_purify Purification: Recrystallization or Chromatography s2_workup->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Coupling of Aminopyrimidines with Piperazine Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of C-N bonds is a cornerstone of medicinal chemistry and drug discovery, with arylpiperazine moieties being a prevalent scaffold in a multitude of pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds.[1][2] This method allows for the efficient coupling of a wide range of amines with aryl halides and pseudo-halides under relatively mild conditions, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This document provides a detailed protocol for the coupling of aminopyrimidines with piperazine ethanols, a reaction of significant interest in the synthesis of novel therapeutic agents.

The protocol herein is based on established principles of the Buchwald-Hartwig amination, which typically involves a palladium catalyst, a phosphine ligand, and a base.[3] The choice of these components is critical for the success of the reaction and can be tailored to the specific substrates being used. Several generations of catalyst systems have been developed to expand the scope and efficiency of this transformation.[1]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The palladium(0) catalyst first undergoes oxidative addition with the halo-aminopyrimidine. The resulting palladium(II) complex then coordinates with the piperazine ethanol. In the presence of a base, the piperazine nitrogen is deprotonated, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-arylpiperazine product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.[2][3] The selection of bulky, electron-rich phosphine ligands is often crucial for facilitating the reductive elimination step and improving reaction rates and yields.[3]

Experimental Protocols

This section outlines a general procedure for the palladium-catalyzed coupling of a halo-aminopyrimidine with piperazine ethanol. The specific quantities and reaction parameters may require optimization depending on the exact substrates and desired scale.

Materials:

  • Halo-aminopyrimidine (e.g., 2-amino-5-bromopyrimidine) (1.0 eq)

  • Piperazine ethanol (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (1.1 - 1.5 eq relative to Pd)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the halo-aminopyrimidine, palladium catalyst, phosphine ligand, and base.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the piperazine ethanol.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically between 80-120 °C) and stirred for a period of 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reaction parameters and their potential impact on the yield of the coupling reaction, based on general principles of Buchwald-Hartwig amination.

Parameter Variation Effect on Reaction Yield Range Reference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts can offer higher activity and stability.Moderate to High[4]
Ligand Monodentate (e.g., P(tBu)₃) vs. Bidentate (e.g., Xantphos, BINAP)Bidentate ligands often provide higher yields and faster reaction rates.[1] Sterically hindered ligands can be beneficial.[3]Moderate to High[1][3][5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are commonly used. The choice of base can be critical and substrate-dependent.Low to High[5]
Solvent Toluene, Dioxane, THFAprotic, non-polar to moderately polar solvents are generally preferred.Moderate to High[5]
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate, but can lead to side products. Some systems allow for room temperature coupling.[4]Low to High[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Aminopyrimidine-Piperazine Ethanol Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halo-aminopyrimidine, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere (Nitrogen or Argon) add_solvents Add Anhydrous Solvent and Piperazine Ethanol reagents->add_solvents heating Heat and Stir (e.g., 80-120 °C, 2-24h) add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction and Washing quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product purification->product signaling_pathway Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)Lₙ pdII_halide R-Pd(II)(X)Lₙ pd0->pdII_halide Oxidative Addition (R-X) pdII_amine [R-Pd(II)(NHR')Lₙ]⁺X⁻ pdII_halide->pdII_amine Amine Coordination (R'-NH₂) pdII_amido R-Pd(II)(NR')Lₙ pdII_amine->pdII_amido Deprotonation (Base) pdII_amido->pd0 Reductive Elimination product R-NR' pdII_amido->product

References

Application Notes and Protocols for 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol in Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol is a key structural component found in potent, multi-targeted kinase inhibitors. Its most prominent example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This scaffold serves as a versatile building block in the design of kinase inhibitor libraries aimed at discovering novel therapeutics. The aminopyrimidine core provides a critical hinge-binding motif, while the piperazinylethanol side chain can be modified to enhance solubility and modulate interactions with the solvent-exposed region of the kinase active site.

These application notes provide an overview of the utility of this scaffold, exemplified by the well-characterized inhibitor Dasatinib, and offer detailed protocols for evaluating compounds containing this moiety in both biochemical and cell-based assays.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological or biochemical activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

The following table summarizes the IC50 values of Dasatinib against a selection of key kinases, demonstrating its potent and multi-targeted nature. This profile is representative of the potential activity that can be achieved with compounds derived from the this compound scaffold.

Target KinaseIC50 (nM)Assay TypeReference
ABL1 0.8 - 1.3Enzymatic[2]
SRC 0.5Enzymatic[3]
LCK 1.7 - 8.5Enzymatic[2]
c-KIT < 30Enzymatic[3]
PDGFRβ < 30Enzymatic[3]
EphA2 < 30Enzymatic[3]
FAK 0.2Enzymatic[3]

Note: IC50 values can vary based on specific assay conditions, including ATP concentration and the substrate used.

Table 2: Representative Data for Cellular Target Engagement

Cell-based assays are crucial for confirming that an inhibitor engages its intended target within a physiological context. A common method is to measure the phosphorylation of a kinase's downstream substrate via Western Blot. The table below presents hypothetical data for a novel inhibitor ("Compound-X") based on the subject scaffold, illustrating a dose-dependent decrease in target phosphorylation.

TreatmentConcentration (nM)p-Target / Total Target RatioDownstream Marker 1Downstream Marker 2
Vehicle (DMSO)01.01.01.0
Compound-X100.70.80.9
Compound-X500.30.40.5
Compound-X2000.10.10.2

Visualization of Pathways and Workflows

Signaling Pathway Diagram

cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Target Kinase (e.g., SRC, ABL) Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates Cellular_Response Cellular_Response Substrate_Protein->Cellular_Response Leads to Inhibitor Scaffold-Based Inhibitor (e.g., Dasatinib) Inhibitor->Kinase_A Inhibits

A generic kinase signaling pathway inhibited by a scaffold-based compound.
High-Throughput Screening Workflow

Start Start Compound_Library Compound Library (incl. Scaffold Derivatives) Start->Compound_Library Dispense Dispense Compounds (384-well plate) Compound_Library->Dispense Add_Kinase Add Kinase Enzyme Dispense->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Add_Kinase->Add_Substrate_ATP Incubate Incubate (Room Temp) Add_Substrate_ATP->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Read_Plate Read Plate (e.g., TR-FRET) Add_Detection->Read_Plate Data_Analysis Data Analysis (Identify Hits) Read_Plate->Data_Analysis End End Data_Analysis->End Primary_Hit Primary Hit from HTS Dose_Response Dose-Response Curve (Determine IC50) Primary_Hit->Dose_Response Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel Cell_Viability Cell Viability Assay (e.g., MTT) Dose_Response->Cell_Viability Lead_Candidate Lead Candidate Selectivity_Panel->Lead_Candidate Target_Engagement Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement Downstream_Analysis Downstream Pathway Analysis Target_Engagement->Downstream_Analysis Downstream_Analysis->Lead_Candidate

References

Application Notes and Protocols for the Derivatization of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. The protocols outlined below are designed to facilitate Structure-Activity Relationship (SAR) studies by enabling the synthesis of a diverse library of analogues. Derivatization of the primary amino and hydroxyl groups allows for the systematic exploration of the chemical space around this scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The primary biological application for this class of compounds is in the development of kinase inhibitors for oncology.

Overview of Derivatization Strategies

The parent molecule, this compound, offers two primary points for chemical modification: the exocyclic amino group on the pyrimidine ring and the terminal hydroxyl group of the ethanol moiety. These sites allow for a variety of chemical transformations to probe the effects of steric and electronic modifications on biological activity.

Key Derivatization Sites:

  • N6-Amino Group: The aromatic amine can undergo acylation, sulfonylation, alkylation, and reductive amination to introduce a wide range of substituents.

  • Primary Hydroxyl Group: The alcohol can be converted to esters, ethers, and other functional groups through acylation, alkylation (e.g., Williamson ether synthesis), and Mitsunobu reactions.

Experimental Protocols: Derivatization of the N6-Amino Group

Protocol for N-Acylation

This protocol describes the general procedure for the acylation of the 6-amino group with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for N-Sulfonylation

This protocol details the reaction of the amino group with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq)

  • Anhydrous Pyridine or DCM

  • Triethylamine (if using DCM as solvent) (2.0 eq)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Experimental Protocols: Derivatization of the Primary Hydroxyl Group

Protocol for O-Acylation (Esterification)

This protocol describes the esterification of the primary alcohol with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Anhydrous DCM

  • Pyridine or TEA (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol outlines the formation of an ether linkage at the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous THF or DMF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol for Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration, although for a primary alcohol, this is not stereochemically relevant. It is particularly useful for introducing functionalities via acidic nucleophiles.[1][2][3][4][5]

Materials:

  • This compound

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Nucleophile (e.g., a carboxylic acid, phenol, or phthalimide) (1.2 eq)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate solution (if using an acidic nucleophile)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the alcohol (1.0 eq), nucleophile (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Data Presentation for SAR Studies

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate the analysis of structure-activity relationships.

Table 1: Example SAR Data for N6-Acylated Analogues

Compound IDR-group (at N6)Kinase A IC50 (nM)Kinase B IC50 (nM)Cell Line X GI50 (µM)
Parent -H1500>1000025.5
A-1 -C(O)CH3850750015.2
A-2 -C(O)Ph45042008.7
A-3 -C(O)c-Pr920810018.1
A-4 -SO2CH31200>1000022.0
A-5 -SO2Ph780650012.5

Table 2: Example SAR Data for O-Substituted Analogues

Compound IDR'-group (at O)Kinase A IC50 (nM)Kinase B IC50 (nM)Cell Line X GI50 (µM)
Parent -H1500>1000025.5
B-1 -C(O)CH31300950020.8
B-2 -CH31450>1000024.1
B-3 -Bn1100880019.5
B-4 -Ph950720016.3

Biological Evaluation Protocols

The primary therapeutic area for aminopyrimidine derivatives is oncology, often through the inhibition of protein kinases.[6] The following are standard assays for evaluating the biological activity of the synthesized analogues.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common high-throughput screening method to determine the inhibitory activity of compounds against specific kinases.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and a streptavidin-conjugated acceptor (like XL665) into close proximity, resulting in a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Protocol:

  • Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated acceptor.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 value for each compound.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess the effect of compounds on cell viability and proliferation.[7]

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Derivatization_Workflow cluster_N cluster_O Start 2-[4-(6-Amino-2-methylpyrimidin-4-YL) piperazin-1-YL]ethanol N_Deriv N6-Amino Group Derivatization Start->N_Deriv O_Deriv Primary Hydroxyl Derivatization Start->O_Deriv Acylation N-Acylation N_Deriv->Acylation Sulfonylation N-Sulfonylation N_Deriv->Sulfonylation Alkylation N-Alkylation N_Deriv->Alkylation Esterification O-Acylation (Esterification) O_Deriv->Esterification Etherification O-Alkylation (Etherification) O_Deriv->Etherification Mitsunobu Mitsunobu Reaction O_Deriv->Mitsunobu Library Library of Analogues Acylation->Library Sulfonylation->Library Alkylation->Library Esterification->Library Etherification->Library Mitsunobu->Library SAR_Study_Logic Synthesis Synthesize Analogue Library Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation) Synthesis->Screening Data Generate Quantitative Data (IC50 / GI50 values) Screening->Data SAR Analyze Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization (Design Next Generation of Analogues) SAR->Optimization Optimization->Synthesis Iterative Cycle

References

Application Note and Protocol for the HPLC Purification of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the purification of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a chemical compound containing a substituted pyrimidine ring linked to a piperazine ethanol moiety. The purification of such molecules is crucial to ensure high purity for subsequent use in research and development. Reversed-phase HPLC is a widely adopted technique for the purification of polar organic molecules, including pyrimidine and piperazine derivatives.[1][2] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Principle of Separation

The separation of this compound by reversed-phase HPLC relies on its partitioning between a hydrophobic stationary phase (typically C8 or C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the compound of interest can be effectively separated from impurities with different polarities. The pyrimidine moiety in the molecule allows for UV detection.

Experimental Protocol

This protocol details the necessary instrumentation, reagents, and steps for the successful purification of the target compound.

Instrumentation and Materials
  • Instrumentation:

    • Preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Fraction collector.

  • HPLC Column:

    • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of sample to be purified.

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v is commonly used as a mobile phase modifier to improve peak shape).

    • Methanol, HPLC grade (for sample dissolution and system flushing).

    • Crude sample of this compound.

Sample Preparation
  • Dissolve the crude sample in a minimal amount of a suitable solvent. A mixture of the initial mobile phase composition or a solvent like methanol is often a good starting point.

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude sample.

ParameterValue
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 254 nm (or optimized based on UV scan)
Column Temperature 30 °C
Injection Volume 500 µL (dependent on sample concentration and column size)
Gradient Program See Table 2
Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955
Purification and Post-Purification Procedure
  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the fractions corresponding to the peak of the target compound using the fraction collector.

  • Combine the fractions containing the pure product.

  • Analyze an aliquot of the combined fractions by analytical HPLC to confirm purity.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.

Data Presentation

The following table summarizes the expected results from a typical purification run.

ParameterValue
Expected Retention Time 15 - 20 minutes (highly method dependent)
Purity after Purification >98% (as determined by analytical HPLC)
Recovery Yield 80 - 95% (dependent on crude sample purity)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Sample Injection sample_prep->injection hplc_setup HPLC System Setup (Column Equilibration) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation fraction_collection Fraction Collection separation->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->fraction_collection If Repurification Needed product_isolation Product Isolation (Solvent Removal & Lyophilization) purity_analysis->product_isolation If Purity is Sufficient end End (Purified Compound) product_isolation->end

Caption: Workflow for the HPLC purification of the target compound.

References

Application Notes and Protocols for the NMR Characterization of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol, a heterocyclic compound of interest in pharmaceutical research. The following protocols and data will facilitate its unambiguous identification and structural elucidation.

Introduction

This compound is a molecule featuring a substituted aminopyrimidine ring linked to a piperazine ethanol moiety. Such scaffolds are common in medicinal chemistry, and precise structural verification is crucial for drug discovery and development processes. NMR spectroscopy is the most powerful technique for the non-destructive analysis of the molecular structure of such compounds in solution. This note describes the standard operating procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound and provides predicted chemical shift data based on the analysis of structurally related fragments.

Predicted NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-CH₃ ~ 2.2 - 2.4s~ 25.0
Pyrimidine-H₅ ~ 5.7 - 5.9s~ 85.0
Pyrimidine-NH₂ ~ 5.9 - 6.2br s-
Piperazine-H₂', H₆' ~ 3.4 - 3.6t~ 48.0
Piperazine-H₃', H₅' ~ 2.4 - 2.6t~ 53.0
-CH₂-N (ethanol) ~ 2.4 - 2.6t~ 60.0
-CH₂-OH (ethanol) ~ 3.5 - 3.7t~ 58.0
-OH (ethanol) ~ 4.4 - 4.7t-
Pyrimidine-C₂ --~ 165.0
Pyrimidine-C₄ --~ 163.0
Pyrimidine-C₆ --~ 162.0

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on data from analogous structures and may vary depending on experimental conditions. 't' denotes a triplet, 's' a singlet, and 'br s' a broad singlet.

Experimental Protocols

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity (≥99.8% D).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

3.2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

    • Integrate all signals.

3.3. ¹³C NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration and experimental time.

    • Spectral Width: 0-200 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

3.4. 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Experimental Workflow and Data Analysis

The logical flow of the NMR characterization process is outlined below.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR C13_NMR 13C NMR transfer->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) transfer->NMR_2D FT Fourier Transform H1_NMR->FT C13_NMR->FT NMR_2D->FT phasing Phasing & Baseline Correction FT->phasing referencing Referencing phasing->referencing integration Integration (1H) referencing->integration for 1H assign_1H Assign 1H Signals referencing->assign_1H assign_13C Assign 13C Signals referencing->assign_13C integration->assign_1H elucidation Structural Elucidation & Verification assign_1H->elucidation assign_13C->elucidation

NMR Characterization Workflow

This workflow diagram illustrates the sequential steps from sample preparation to final structural verification. The process begins with careful sample preparation, followed by the acquisition of 1D and optional 2D NMR data. Subsequent data processing is critical for obtaining high-quality spectra, which then allows for the detailed assignment of signals and the ultimate confirmation of the molecular structure of this compound.

Application Notes and Protocols for Cellular Assays Using Derivatives of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 2-aminopyrimidine scaffold are a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs, such as Imatinib and Palbociclib, featuring this core structure.[1] The incorporation of a piperazine ethanol moiety can enhance solubility and provide a key interaction point with biological targets. This document provides detailed protocols for cellular assays to evaluate the anticancer properties of a hypothetical derivative, hereafter referred to as Compound X , a derivative of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. Given the structural similarities to known kinase inhibitors, the following application notes focus on characterizing Compound X as a potential inhibitor of key signaling pathways implicated in cancer, such as the Src/Abl and PI3K/Akt pathways.[2][3]

Application Note 1: In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of Compound X against a panel of protein kinases, particularly those involved in oncogenic signaling such as Src, Abl, and PI3K.

Many pyrimidine derivatives have been identified as potent kinase inhibitors.[4] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is a hallmark of Chronic Myeloid Leukemia (CML), while Src family kinases are often overactive in solid tumors, promoting proliferation and metastasis.[2] The PI3K/Akt pathway is another critical cascade that is frequently deregulated in various cancers.[3][5] Assaying the inhibitory potential of Compound X against these kinases is a crucial first step in characterizing its mechanism of action.

Data Presentation: Kinase Inhibitory Profile of Compound X

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for Compound X against selected kinases.

Kinase TargetCompound X IC50 (nM)Reference InhibitorReference IC50 (nM)
c-Abl15Imatinib25
Bcr-Abl (T315I)>1000Ponatinib2
c-Src25Saracatinib5
PI3Kα150Alpelisib5
PI3Kβ200TGX-22150
PI3Kδ800Idelalisib2.5
PI3Kγ750Eganelisib20
Akt1>2000MK-22068
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to measure the kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6]

Materials:

  • Recombinant kinases (e.g., c-Src, c-Abl, PI3K isoforms)

  • Kinase-specific peptide substrates

  • Compound X (solubilized in DMSO)

  • Reference inhibitors (e.g., Dasatinib, PI-103)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Ultra-pure ATP

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X and reference inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[6]

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for each specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

  • ATP Generation and Luminescence Reading:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction.[6]

    • Incubate at room temperature for 30-60 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualization: Src/Abl Downstream Signaling Pathway

Src_Abl_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src PI3K PI3K Src->PI3K STAT5 STAT5 Src->STAT5 MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Src->MAPK_Pathway Abl Bcr-Abl (in CML) Grb2_Sos Grb2/Sos Abl->Grb2_Sos Abl->PI3K Abl->STAT5 CrkL CrkL Abl->CrkL Ras Ras Grb2_Sos->Ras Ras->MAPK_Pathway Akt Akt PI3K->Akt Transcription Gene Transcription STAT5->Transcription Cell_Outcomes Cell Proliferation Survival Migration CrkL->Cell_Outcomes MAPK_Pathway->Transcription Akt->Cell_Outcomes CompoundX Compound X CompoundX->Src Inhibition CompoundX->Abl Inhibition Transcription->Cell_Outcomes

Caption: Inhibition of Src/Abl signaling by Compound X.

Application Note 2: Cell Proliferation and Viability Assays

Objective: To evaluate the effect of Compound X on the proliferation and viability of various human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This assay is crucial for determining the cytotoxic potential of new chemical entities against cancer cells.

Data Presentation: Anti-proliferative Activity of Compound X

The following table presents hypothetical GI50 (concentration for 50% of maximal inhibition of cell growth) values for Compound X against a panel of human cancer cell lines.

Cell LineCancer TypeCompound X GI50 (µM)Doxorubicin GI50 (µM)
K562Chronic Myeloid Leukemia0.50.2
A549Non-Small Cell Lung Cancer2.10.8
MCF-7Breast Cancer1.50.5
HCT116Colorectal Cancer3.21.0
U-87 MGGlioblastoma2.81.2
WI-38Normal Lung Fibroblast> 500.1
Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 value.

Visualization: MTT Assay Experimental Workflow

MTT_Workflow Start Start Seed 1. Seed Cells (5,000 cells/well) in 96-well plate Start->Seed Incubate1 2. Incubate (24 hours) Seed->Incubate1 Treat 3. Add Compound X (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (100 µL/well) Incubate3->Solubilize Shake 8. Shake Plate (15 minutes) Solubilize->Shake Read 9. Read Absorbance (570 nm) Shake->Read Analyze 10. Analyze Data (Calculate GI50) Read->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Application Note 3: Apoptosis Induction Assays

Objective: To determine if the cytotoxic effect of Compound X is mediated through the induction of apoptosis.

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell membrane loses its integrity, allowing the nuclear stain PI to enter the cell.[10]

Data Presentation: Apoptosis Induction by Compound X in K562 Cells

The following table summarizes hypothetical flow cytometry data for K562 cells treated with Compound X (at its GI50 concentration) for 48 hours.

Cell PopulationVehicle Control (%)Compound X (%)
Viable (Annexin V- / PI-)95.035.0
Early Apoptotic (Annexin V+ / PI-)2.045.0
Late Apoptotic (Annexin V+ / PI+)2.518.0
Necrotic (Annexin V- / PI+)0.52.0
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a general method for staining cells to detect apoptosis.[10][11]

Materials:

  • K562 cells

  • Complete culture medium

  • Compound X

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Seed K562 cells in a culture flask and treat with Compound X (at the predetermined GI50 concentration) and a vehicle control (DMSO) for 48 hours.

  • Cell Harvesting:

    • Collect the cells (including floating cells in the medium) and transfer to conical tubes.

    • Centrifuge at 300 x g for 5 minutes.[10]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Sample Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis).

Visualization: Principle of Annexin V/PI Apoptosis Detection

Apoptosis_Detection Cell States in Annexin V / PI Staining Healthy Healthy Cell Inner Membrane: PS Outer Membrane: - Annexin V- / PI- EarlyApop Early Apoptotic Cell PS Flipping Outer Membrane: PS Annexin V+ / PI- Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic/Necrotic Cell Membrane Permeable PS on Outer Membrane Annexin V+ / PI+ EarlyApop->LateApop Progression Necrotic Primary Necrotic Cell Membrane Permeable No PS Flipping Annexin V- / PI+

References

Application Notes and Protocols for 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The design of each component is crucial for the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol as a versatile building block in the development of PROTACs. This molecule, a derivative of the core structure of the kinase inhibitor Dasatinib, is a potent "warhead" for targeting kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia.[1][2][3] The ethanol group on the piperazine ring serves as a convenient attachment point for a linker, which can then be conjugated to an E3 ligase ligand to form a functional PROTAC.

The incorporation of a piperazine moiety within the linker or warhead can also offer advantages such as increased rigidity and improved solubility upon protonation, which are important considerations in PROTAC design.[4][5]

Application: A Warhead for Kinase-Targeting PROTACs

The this compound moiety is particularly well-suited for the development of PROTACs targeting ATP-competitive kinase binding sites. Its structural similarity to Dasatinib allows it to bind to the kinase domain of proteins like BCR-ABL.[1][6] By attaching a linker and an E3 ligase ligand (e.g., recruiting Cereblon (CRBN) or Von Hippel-Lindau (VHL)), this warhead can be used to create potent and selective kinase degraders.

Key Advantages:

  • Target Specificity: Leverages the known binding affinity of the Dasatinib scaffold for specific kinases.

  • Synthetic Tractability: The primary alcohol provides a straightforward handle for linker attachment through various chemical reactions.

  • Favorable Physicochemical Properties: The piperazine and pyrimidine rings can contribute to desirable solubility and conformational rigidity.[4]

Data Presentation: Performance of Dasatinib-Based PROTACs

The following table summarizes the in vitro performance of representative Dasatinib-based PROTACs targeting the BCR-ABL fusion protein. This data serves as a benchmark for the expected activity of PROTACs developed using the this compound warhead.

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
DAS-6-2-2-6-CRBNPomalidomidePEG/AlkylBCR-ABLK562~100>904.4[6]
SIAIS178(S,R,S)-AHPC (VHL)PEG/AlkylBCR-ABLK5628.5>9524[6]
Arg-PEG1-DasaArgininePEGBCR-ABLK562~1~80~10[3]
  • DC50: Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: Maximum percentage of target protein degradation achieved.

  • IC50: Concentration of the PROTAC that inhibits 50% of cell proliferation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI_in_complex POI PROTAC->POI_in_complex POI Target Protein (POI) (e.g., BCR-ABL) POI->POI_in_complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_in_complex E3 Ligase E3_Ligase->E3_in_complex PROTAC_in_complex PROTAC POI_in_complex->PROTAC_in_complex binds Ubiquitination Ubiquitination POI_in_complex->Ubiquitination is ubiquitinated E3_in_complex->PROTAC_in_complex binds E3_in_complex->Ubiquitination recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome marked for degradation Degradation Degraded Peptides Proteasome->Degradation degrades POI

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Warhead + Linker + E3 Ligand) Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (In Vitro / In-Cell) Synthesis->Ubiquitination_Assay Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC evaluation.

BCR_ABL_Signaling cluster_pathway BCR-ABL Signaling Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL (Constitutively Active Kinase) Degradation BCR-ABL Degradation STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT PROTAC Dasatinib-based PROTAC PROTAC->BCR_ABL induces degradation of Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Simplified BCR-ABL signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Dasatinib-based PROTAC

This protocol describes a general method for synthesizing a PROTAC using this compound as the warhead, a PEG linker, and pomalidomide as the E3 ligase ligand.

Materials:

  • This compound

  • tert-Butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate (Boc-PEG-Cl)

  • Pomalidomide

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

Procedure:

  • Linker Attachment to Warhead:

    • Dissolve this compound in anhydrous DMF.

    • Add NaH portion-wise at 0°C and stir for 30 minutes.

    • Add a solution of Boc-PEG-Cl in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the resulting Boc-protected warhead-linker conjugate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the amine-functionalized warhead-linker.

  • Conjugation to E3 Ligase Ligand:

    • Dissolve pomalidomide and the amine-functionalized warhead-linker in DMF.

    • Add DIPEA and a coupling agent (e.g., HATU).

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., BCR-ABL) in cells treated with a PROTAC.[7][8]

Materials:

  • Cell line of interest (e.g., K562)

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BCR-ABL)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[7]

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. Also, prepare a vehicle control.

    • Aspirate the old medium and treat the cells with the different concentrations of the PROTAC or vehicle control.

    • Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[7]

    • Add lysis buffer to each well and scrape the cells.[7]

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[7]

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[7]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.[9][10]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • Recombinant target protein

  • Biotinylated ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compound and vehicle control (DMSO)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, biotinylated ubiquitin, E1 enzyme, E2 enzyme, E3 ligase complex, and the target protein.

    • Add the PROTAC at various concentrations or the vehicle control.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Perform a Western blot as described in Protocol 2.

    • Probe the membrane with an antibody against the target protein or with streptavidin-HRP to detect biotinylated ubiquitin.

  • Data Analysis:

    • A ladder of higher molecular weight bands above the unmodified target protein band indicates polyubiquitination. The intensity of this ladder corresponds to the efficiency of PROTAC-mediated ubiquitination.[9]

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to assess the cytotoxic effects of the PROTAC.[11][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PROTAC compound and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to attach overnight.

    • Treat the cells with serial dilutions of the PROTAC or vehicle control for a desired period (e.g., 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

    • Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a valuable chemical entity for the development of potent and selective kinase-targeting PROTACs. Its inherent kinase-binding properties, coupled with a synthetically accessible handle for linker attachment, make it an attractive warhead for researchers in the field of targeted protein degradation. The protocols and data provided herein offer a comprehensive guide for the successful application of this molecule in PROTAC design and evaluation.

References

Application Notes and Protocols for the Development of Novel Therapeutics with Pyrimidine-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This versatile scaffold combines the hydrogen bonding capabilities and bioisosteric properties of the pyrimidine ring with the favorable pharmacokinetic profile often imparted by the piperazine moiety.[2][3] This combination has led to the development of potent inhibitors for a variety of therapeutic targets, particularly protein kinases and signaling pathways implicated in cancer and inflammatory diseases.[4][5]

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of novel therapeutics based on the pyrimidine-piperazine scaffold. Detailed protocols for key experiments are provided to guide researchers in the development and characterization of these compounds.

Data Presentation: In Vitro Potency of Pyrimidine-Piperazine Derivatives

The following tables summarize the in vitro potency of exemplary pyrimidine-piperazine derivatives against various kinase and cellular targets. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Potency of Pyrimidine-Piperazine Scaffolds as Kinase Inhibitors

Compound ClassTarget KinaseIC50Reference
Pyrido[2,3-d]pyrimidineEGFR2 nM
Pyrido[3,4-d]pyrimidineEGFR (L858R/T790M)34 nM[6]
Thieno[3,2-d]pyrimidine-piperazinonePI3KδPotent Inhibition[7][8]
2-amino-pyrrolo[2,3-d]pyrimidineAurora A8 nM[9]
Furo[2,3-d]pyrimidine-piperazinePI3Kα4.5 µM[10]

Table 2: Cellular Activity of Pyrimidine-Piperazine Derivatives

Compound ClassCell LineCancer TypeCellular AssayIC50Reference
Oxazine-piperazine-pyrimidineMCF-7Breast CancerCell Viability6.29 µM[5]
Pyrimidine-tethered chalconeMCF-7Breast CancerCytotoxicity6.70 µM
Pyrimidine-tethered chalconeA549Non-Small Cell Lung CancerCytotoxicity20.49 µM
2-arylamino-4-aryl-pyrimidineColon Cancer Cell LinesColon CancerAnti-proliferativePotent Inhibition[11]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrimidine-piperazine based therapeutics requires a thorough investigation of their effects on cellular signaling pathways. Below are diagrams of key pathways often targeted by these compounds, along with a general experimental workflow for their evaluation.

Signaling_Pathway_EGFR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Signaling_Pathway_NFkB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Translocates & Activates NFkB_IkB->NFkB IκB Degradation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Inhibitor Pyrimidine-Piperazine Inhibitor Inhibitor->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Experimental_Workflow A Synthesis of Pyrimidine-Piperazine Derivatives B Biochemical Kinase Assay (e.g., EGFR, PI3K, Aurora) A->B Screening C Cell Viability Assay (e.g., MTT, MTS) A->C Screening D Mechanism of Action Studies B->D C->D E Western Blot Analysis (e.g., for p-Akt, p-ERK, IκBα) D->E F Reporter Gene Assay (e.g., NF-κB Luciferase) D->F G Lead Optimization (SAR Studies) D->G Feedback G->A Iterative Design H In Vivo Studies G->H

General Experimental Workflow

Experimental Protocols

Protocol 1: General Synthesis of 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines[1][13]

This protocol outlines a general method for the synthesis of pyrimidine-piperazine derivatives, which can be adapted for various substituted analogs.

Step 1: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol

  • In a round-bottomed flask, combine (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1a) (2.44 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 1,4-dioxane (10 ml).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-cold water with stirring.

  • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure product.

Step 2: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

  • Dissolve the product from Step 1 (3.0 g, 0.01 mol) in dimethylformamide (20 ml).

  • Add potassium carbonate (2.76 g, 0.02 mol) and methyl iodide (2.84 g, 0.02 mol).

  • Stir the mixture for 4 hours, monitoring by TLC.

  • Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.

  • Filter the precipitate, dry, and recrystallize from ethanol.

Step 3: Synthesis of 4-(4-methoxyphenyl)-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine

  • In a round-bottomed flask, combine the product from Step 2 (0.001 mol) and the desired N-substituted piperazine (0.001 mol) in dry ethanol (15 ml).

  • Add a catalytic amount of potassium hydroxide.

  • Reflux the mixture for 12 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the separated solid, dry, and recrystallize from ethanol to yield the final pyrimidine-piperazine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)[11]

This protocol describes a general luminescence-based assay to determine the IC50 values of pyrimidine-piperazine compounds against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3K, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended. Include a DMSO-only vehicle control.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well containing the compounds. Initiate the reaction by adding ATP solution.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)[14][15][16][17][18]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-piperazine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Protocol 4: NF-κB Luciferase Reporter Assay[2][13][15][19]

This assay measures the transcriptional activity of NF-κB and is used to determine if a compound inhibits the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Test compounds dissolved in DMSO

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay system

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in an opaque 96-well plate. Pre-treat the cells with varying concentrations of the pyrimidine-piperazine compounds for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include an unstimulated control.

  • Incubation: Incubate the cells for a period sufficient to induce luciferase expression (typically 6-24 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Transfer a portion of the cell lysate to a new opaque plate. Add the luciferase substrate to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of NF-κB activity relative to the stimulated control.

Protocol 5: Western Blot Analysis for NF-κB Pathway Activation[6][17][20]

Western blotting can be used to assess the phosphorylation status and protein levels of key components of the NF-κB pathway, such as IκBα and the p65 subunit.

Materials:

  • Cell line of interest

  • Test compounds

  • Stimulating agent (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the test compounds and/or stimulating agent as described in the luciferase assay.

  • Protein Extraction: Lyse the cells and collect the total protein extracts. For analyzing p65 translocation, cytoplasmic and nuclear fractions should be separated.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated or total proteins between different treatment groups.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via a two-step nucleophilic aromatic substitution (SNAr) pathway.

Question: Why is the yield of my initial reaction (Step 1: formation of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol) consistently low?

Answer: Low yield in the initial SNAr reaction can stem from several factors related to reactants, conditions, and the reaction environment.

  • Insufficiently Activated Pyrimidine Ring: The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack. Ensure the starting material, 4,6-dichloro-2-methylpyrimidine, is of high purity.

  • Weak Nucleophile: The nitrogen atom of 1-(2-hydroxyethyl)piperazine acts as the nucleophile. Its nucleophilicity can be reduced by protonation. The presence of a suitable non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction and maintain the nucleophile's free state.[1]

  • Inappropriate Reaction Temperature: SNAr reactions often require heating. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS is recommended. However, excessively high temperatures can promote side reactions.

  • Unsuitable Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1] Using a non-polar or protic solvent can significantly hinder the reaction rate.

  • Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting material or product, where the chloro group is replaced by a hydroxyl group.[1] It is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[1]

Question: I am observing a significant amount of a di-substituted byproduct where the piperazine has reacted twice with the pyrimidine ring. How can I prevent this?

Answer: The formation of a di-substituted byproduct occurs when a second molecule of 1-(2-hydroxyethyl)piperazine displaces the second chlorine atom on the pyrimidine ring. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the 1-(2-hydroxyethyl)piperazine nucleophile relative to the 4,6-dichloro-2-methylpyrimidine.[1]

  • Lower the Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive C6-Cl bond to be substituted. Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate for the first substitution will disfavor the second.[1]

  • Slow Addition of Nucleophile: Adding the piperazine derivative slowly to the reaction mixture can help maintain its low concentration, favoring mono-substitution.

Question: My final product from the amination step (Step 2) is impure and difficult to purify. What are the likely side reactions and purification strategies?

Answer: The amination of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol can present challenges.

  • Incomplete Reaction: The C6-Cl bond is less reactive than the C4-Cl bond. The reaction may require elevated temperatures and pressure to go to completion. Monitor the disappearance of the starting material closely.

  • Side Reactions: Under harsh conditions (very high temperatures or strong bases), degradation of the pyrimidine ring can occur.[1] If using an aqueous ammonia solution, hydrolysis of the chloro group to a hydroxyl group is a potential side reaction.

  • Purification Strategy: The final product is a polar molecule.

    • Aqueous Workup: An initial aqueous workup can help remove inorganic salts and other water-soluble impurities.[1]

    • Acid-Base Extraction: As the product contains basic nitrogen atoms, an acid-base extraction can be an effective purification method to separate it from non-basic impurities.[1]

    • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a common final step. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis? A1: The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. It is generally considered a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[2]

Q2: Why is the substitution favored at the C4 position over the C2 position in the first step? A2: For nucleophilic attack on di-substituted pyrimidines like 2,4- or 4,6-dichloropyrimidines, substitution is generally favored at the C4 (and C6) position over the C2 position.[1] This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position, making it more electrophilic.[3] Additionally, the intermediate formed upon attack at C4 can be stabilized by resonance.[3]

Q3: What are the recommended starting materials and reagents? A3: The key starting materials are 4,6-dichloro-2-methylpyrimidine and 1-(2-hydroxyethyl)piperazine.[4] For the first step, a non-nucleophilic base like DIPEA or TEA is needed. For the second step, a source of ammonia, such as aqueous ammonia, ammonia in an alcohol, or ammonium hydroxide, is required.

Q4: How should I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is a rapid and effective method. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of products and byproducts.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (Intermediate)
  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 4,6-dichloro-2-methylpyrimidine (1.0 eq).

  • Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add diisopropylethylamine (DIPEA) (2.5 eq).

  • To this stirring solution, add 1-(2-hydroxyethyl)piperazine (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed (typically 4-8 hours).

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)
  • In a sealed pressure vessel, dissolve 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (1.0 eq) in a solvent such as ethanol or isopropanol.

  • Add an aqueous solution of ammonium hydroxide (e.g., 28-30%, 10-20 eq).

  • Seal the vessel and heat the mixture to 120-140 °C. The internal pressure will increase.

  • Maintain heating for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Impact of Reaction Conditions

The following tables summarize the expected impact of various reaction parameters on the synthesis, based on established principles of nucleophilic aromatic substitution.

Table 1: Step 1 - Synthesis of 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol

ParameterCondition ACondition BCondition CExpected Outcome
Solvent TolueneDMF EthanolDMF (polar aprotic) is expected to give the highest rate and yield.[1] Toluene is too non-polar. Ethanol (protic) may lead to solvolysis side products.
Base NoneDIPEA K₂CO₃A non-nucleophilic organic base like DIPEA is ideal.[1] No base will result in protonation of the nucleophile and stop the reaction. K₂CO₃ can be effective but may have lower solubility.
Temperature 25 °C80 °C 120 °C80 °C provides a balance between reaction rate and minimizing side reactions. 25 °C is likely too slow. 120 °C may increase the rate of di-substitution.

Table 2: Step 2 - Amination to form this compound

ParameterCondition ACondition BCondition CExpected Outcome
Ammonia Source NH₄Cl / BaseAq. NH₄OH NH₃ (gas) in EtOHAqueous ammonium hydroxide is a common and effective reagent. NH₄Cl requires an additional base. Using ammonia gas in ethanol can also be effective but requires specialized equipment.
Temperature 80 °C130 °C 160 °CThe C6-Cl bond is less reactive, requiring higher temperatures. 130 °C in a sealed vessel is a reasonable starting point. 80 °C may result in very slow or no reaction. 160 °C risks thermal degradation of the pyrimidine ring.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow start_mat 4,6-Dichloro-2-methylpyrimidine + 1-(2-Hydroxyethyl)piperazine step1 Step 1: S_NAr Reaction (DMF, DIPEA, 80°C) start_mat->step1 intermediate 2-[4-(6-Chloro-2-methylpyrimidin-4-yl) piperazin-1-yl]ethanol step1->intermediate step2 Step 2: Amination (Aq. NH_4OH, 130°C) intermediate->step2 final_product 2-[4-(6-Amino-2-methylpyrimidin-4-YL) piperazin-1-YL]ethanol step2->final_product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed q_purity Are starting materials pure and anhydrous? start->q_purity a_purity Action: Purify/dry starting materials and solvents. q_purity->a_purity No q_conditions Are reaction conditions (solvent, base) optimal? q_purity->q_conditions Yes a_purity->q_conditions a_conditions Action: Switch to polar aprotic solvent (e.g., DMF) and use a non-nucleophilic base (e.g., DIPEA). q_conditions->a_conditions No q_temp Is reaction temperature adequate? q_conditions->q_temp Yes a_conditions->q_temp a_temp Action: Gradually increase temperature and monitor reaction progress (e.g., from 60°C to 100°C). q_temp->a_temp No end Yield Improved q_temp->end Yes a_temp->end

Caption: A logical guide for troubleshooting low reaction yield.

References

Technical Support Center: Preparation of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and logical synthetic approach involves a two-step process starting from 4,6-dichloro-2-methylpyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with 1-(2-hydroxyethyl)piperazine. The second step involves the amination of the remaining chloro-group.

Q2: What are the most common impurities I should expect in the synthesis?

Common impurities can be categorized as:

  • Starting Materials & Intermediates: Unreacted 4,6-dichloro-2-methylpyrimidine, 1-(2-hydroxyethyl)piperazine, and the intermediate product, 2-[4-(6-chloro-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol.

  • Positional Isomers: Due to the two reactive chlorine atoms on the pyrimidine ring, a common impurity is the positional isomer, 2-[4-(4-amino-2-methylpyrimidin-6-YL)piperazin-1-YL]ethanol. The regioselectivity of the initial substitution reaction is a critical factor.

  • Over-reaction Products: Bis-piperazinyl substituted pyrimidine can form if the dichloropyrimidine reacts with two molecules of 1-(2-hydroxyethyl)piperazine.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the chloro-groups on the pyrimidine ring can occur.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

Q3: How can I minimize the formation of the positional isomer?

The substitution of the first chlorine on 4,6-dichloropyrimidine is generally regioselective. The C4 position is typically more reactive than the C6 position in nucleophilic aromatic substitution reactions on the pyrimidine ring. To favor the desired isomer, it is crucial to control the reaction conditions carefully, such as temperature and the rate of addition of the nucleophile. Running the reaction at a lower temperature may enhance selectivity.

Q4: What analytical techniques are best for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main compound and its impurities. A well-developed HPLC method can resolve the desired product from starting materials, the chloro-intermediate, and the positional isomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can help in identifying and quantifying major impurities.

  • Gas Chromatography (GC): This is the standard method for determining residual solvents.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low yield of the final product Incomplete reaction in either the first or second step.- Monitor the reaction progress closely using TLC or HPLC. - Ensure the purity of starting materials. - Optimize reaction time and temperature. - For the amination step, ensure the ammonia source is potent and added correctly.
Poor recovery during work-up and purification.- Optimize the extraction and crystallization solvents and procedures. - Consider alternative purification methods like column chromatography.
High levels of the chloro-intermediate Incomplete amination.- Increase reaction time or temperature for the amination step. - Use a more reactive source of ammonia or a suitable catalyst if applicable. - Ensure there are no quenching agents inadvertently introduced.
Presence of the positional isomer Lack of regioselectivity in the first SNAr reaction.- Lower the reaction temperature during the addition of 1-(2-hydroxyethyl)piperazine. - Control the rate of addition of the piperazine derivative. - Investigate different solvent systems that may enhance selectivity.
Formation of bis-piperazinyl byproduct Incorrect stoichiometry or localized high concentration of the piperazine nucleophile.- Use a precise 1:1 molar ratio of 4,6-dichloro-2-methylpyrimidine to 1-(2-hydroxyethyl)piperazine. - Add the piperazine derivative slowly to the reaction mixture to avoid local excess.
Product is off-color or contains insoluble material Degradation of starting materials or product; presence of inorganic salts.- Ensure all starting materials are of high purity. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to oxidation. - Include appropriate washing steps in the work-up to remove inorganic byproducts.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Likely Source
4,6-dichloro-2-methylpyrimidineC₅H₄Cl₂N₂163.01Starting Material
1-(2-hydroxyethyl)piperazineC₆H₁₄N₂O130.19Starting Material
2-[4-(6-chloro-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanolC₁₁H₁₇ClN₄O256.73Intermediate
2-[4-(4-amino-2-methylpyrimidin-6-YL)piperazin-1-YL]ethanolC₁₁H₁₈N₅O236.29Positional Isomer
2,2'-((2-methylpyrimidine-4,6-diyl)bis(piperazine-4,1-diyl))diethanolC₁₇H₂₈N₆O₂364.45Over-reaction Product

Experimental Protocols

Key Experiment: Synthesis of 2-[4-(6-chloro-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol (Intermediate)

  • Materials: 4,6-dichloro-2-methylpyrimidine, 1-(2-hydroxyethyl)piperazine, a suitable organic solvent (e.g., isopropanol, acetonitrile), and a base (e.g., triethylamine, diisopropylethylamine).

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

    • Add the base to the solution.

    • Slowly add a solution of 1-(2-hydroxyethyl)piperazine in the same solvent to the reaction mixture, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

    • Upon completion, the reaction mixture may be quenched with water and the product extracted with a suitable organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude intermediate.

    • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Materials (4,6-dichloro-2-methylpyrimidine, 1-(2-hydroxyethyl)piperazine) reaction1 Step 1: Nucleophilic Aromatic Substitution (S_NAr) start->reaction1 intermediate Intermediate (2-[4-(6-chloro-2-methylpyrimidin-4-YL) piperazin-1-YL]ethanol) reaction1->intermediate reaction2 Step 2: Amination intermediate->reaction2 crude_product Crude Product reaction2->crude_product workup Work-up (Extraction, Washing) crude_product->workup purification Purification (Crystallization, Chromatography) workup->purification final_product Final Product (2-[4-(6-Amino-2-methylpyrimidin-4-YL) piperazin-1-YL]ethanol) purification->final_product analysis Quality Control (HPLC, LC-MS, NMR, GC) final_product->analysis

Caption: Synthetic workflow for the preparation of this compound.

impurity_formation reagents 4,6-dichloro-2-methylpyrimidine + 1-(2-hydroxyethyl)piperazine desired_intermediate Desired Intermediate (Substitution at C4) reagents->desired_intermediate Desired Pathway isomer_intermediate Isomeric Impurity (Substitution at C6) reagents->isomer_intermediate Side Reaction 1 bis_adduct Bis-adduct Impurity reagents->bis_adduct Side Reaction 2 final_product Final Product desired_intermediate->final_product Amination final_isomer Final Isomeric Impurity isomer_intermediate->final_isomer Amination

Caption: Logical relationships in the formation of common process-related impurities.

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.

Q2: Why are pyrimidine compounds prone to peak tailing?

A2: Many pyrimidine derivatives contain basic nitrogen atoms in their heterocyclic ring structure. These basic functional groups can engage in secondary interactions with the stationary phase, particularly with acidic silanol groups present on the surface of silica-based columns.[2] These interactions can lead to multiple retention mechanisms for the same analyte, resulting in a tailed peak shape.

Q3: How is peak tailing quantified?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing. While acceptance criteria can vary, a tailing factor above 2.0 is generally considered unacceptable for high-precision analytical methods.[3]

Q4: Can the choice of HPLC column affect peak tailing for pyrimidines?

A4: Absolutely. The choice of column is critical. Modern, high-purity silica-based columns that are end-capped are designed to minimize the number of free silanol groups, thereby reducing secondary interactions with basic compounds like pyrimidines. For highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to traditional reversed-phase chromatography, often providing better peak shapes.[4][5]

Troubleshooting Guide: Peak Tailing in Pyrimidine Analysis

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing when analyzing pyrimidine compounds.

Step 1: Initial Assessment - Is it a Chemical or Physical Problem?

A simple diagnostic test can help differentiate between chemical (analyte-specific) and physical (system-wide) issues. Inject a neutral compound that is known to produce a symmetrical peak on your system.

  • If the neutral compound's peak also tails: The issue is likely physical or system-related. Proceed to the Physical & System Issues section.

  • If the neutral compound's peak is symmetrical, but your pyrimidine peak tails: The problem is likely chemical in nature. Proceed to the Chemical & Method-Related Issues section.

Chemical & Method-Related Issues

These issues stem from interactions between the pyrimidine analyte, the mobile phase, and the stationary phase.

Secondary Interactions with Silanol Groups

This is the most common cause of peak tailing for basic compounds like pyrimidines.

  • Problem: The basic nitrogen atoms in the pyrimidine ring interact with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This creates a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tail.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the pyrimidine analyte. This ensures the analyte is fully protonated (positively charged). More importantly, at a low pH (typically ≤ 3), the silanol groups on the silica surface are protonated (Si-OH) and not ionized, which minimizes the strong secondary interactions.[6]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most of the free silanol groups, making them less available for interaction.

    • Employ Mobile Phase Additives: Adding a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the pyrimidine analyte. However, be aware that additives like TEA may not be suitable for mass spectrometry (MS) detection. Volatile alternatives like formic acid or ammonium formate are often preferred for LC-MS applications.[7][8]

Inappropriate Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.

  • Problem: If the mobile phase pH is close to the pKa of the pyrimidine compound, the analyte will exist in a mixed state of ionized and non-ionized forms. These two forms will have different retention characteristics, leading to a broadened or tailed peak.

  • Solutions:

    • Know Your Analyte's pKa: It is essential to know the pKa value(s) of the pyrimidine compound you are analyzing.

    • Adjust pH Away from pKa: As a general rule, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form. For basic pyrimidines, this often means working at a low pH.

    • Use a Buffer: Employ a buffer in the mobile phase to maintain a constant and reproducible pH. Phosphate and acetate buffers are commonly used. The buffer concentration should be sufficient to resist pH changes upon sample injection (typically 10-50 mM).

Table 1: pKa Values of Common Pyrimidine Compounds

CompoundpKa Value(s)
5-Fluorouracil~8.0, ~13.0
Cytosine~4.6, ~12.2
Uracil~9.5, ~12.5
Gemcitabine~3.6
Capecitabine~1.92

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

Metal Chelation
  • Problem: Some pyrimidine structures can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from the HPLC system's stainless steel components. This interaction can cause significant peak tailing.

  • Solutions:

    • Use a High-Purity Column: Modern columns are manufactured with silica that has very low metal content.

    • Add a Chelating Agent: Including a weak chelating agent, such as a low concentration of ethylenediaminetetraacetic acid (EDTA) or medronic acid, in the mobile phase can help to sequester these metal ions and improve peak shape.[8] Medronic acid is often preferred for LC-MS applications due to its lower ion suppression effects compared to EDTA.[8]

Physical & System Issues

These problems are generally not specific to the analyte and will affect most or all peaks in the chromatogram.

Extra-Column Volume
  • Problem: Excessive volume in the system between the injector and the detector (e.g., long or wide-bore tubing, large detector flow cell) can cause band broadening and peak tailing.

  • Solutions:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.

    • Ensure Proper Connections: Check all fittings to ensure they are correctly made and that there are no gaps that could contribute to dead volume.

Column Voids or Contamination
  • Problem: A void at the head of the column, caused by settling of the stationary phase, or a partially blocked inlet frit due to sample particulates or precipitated buffer salts, can distort the flow path and lead to peak tailing.

  • Solutions:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.

    • Proper Sample and Mobile Phase Filtration: Always filter your samples and mobile phases through an appropriate pore size filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter.

    • Column Washing: If you suspect column contamination, a rigorous washing procedure with a strong solvent may restore performance. If a void has formed, the column may need to be replaced.

Sample Overload and Solvent Effects
  • Problem: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion. Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting or tailing.

  • Solutions:

    • Reduce Injection Volume or Dilute the Sample: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.

    • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.

Data Presentation: Impact of Experimental Conditions on Peak Shape

The following tables summarize quantitative data from various studies, demonstrating the effect of mobile phase composition and pH on the peak shape of pyrimidine compounds.

Table 2: Effect of Mobile Phase Composition on 5-Fluorouracil (5-FU) Peak Shape

Mobile Phase Composition (Acetonitrile:Water, v/v)Peak Shape Description
> 10:90Noticeable tailing and irregular shape
10:90Regular and symmetric peak

Data compiled from a study on the development and validation of an HPLC method for 5-fluorouracil.

Table 3: System Suitability Parameters for Capecitabine Analysis

ParameterObserved ValueAcceptance Criteria
Tailing Factor< 2≤ 2
Theoretical Plates> 2000≥ 2000

This data indicates a well-optimized method for capecitabine, meeting typical system suitability requirements.[9]

Table 4: Chromatographic Parameters for Gemcitabine Analysis

ParameterObserved Value (Mean ± SD)Acceptance Criteria
Tailing Factor1.03 ± 0.100.8 - 1.2
Theoretical Plates18522.57 ± 4770.89> 2000

This table showcases excellent peak symmetry and column efficiency for the analysis of gemcitabine.[10]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of 5-Fluorouracil

This protocol is based on a validated method for the quantification of 5-FU.

  • Column: RP C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase: Acetonitrile and water (10:90, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector at 265 nm

  • Injection Volume: 100 µL

  • Temperature: 25°C

  • Observation: This method was reported to produce a regular and symmetric peak for 5-FU.[11]

Protocol 2: HPLC Method for the Determination of Gemcitabine

This protocol is derived from a study on the stability-indicating HPLC determination of gemcitabine.

  • Column: Phenomenex Luna C-18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase: 90% Water and 10% Acetonitrile, with pH adjusted to 7.0

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Internal Standard: Theophylline

  • Observation: This method was developed to provide a symmetrical peak shape for gemcitabine.[12]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of pyrimidine compounds.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing of Pyrimidine Compounds start Peak Tailing Observed for Pyrimidine Compound diagnostic Inject Neutral Compound (e.g., Toluene, Uracil) start->diagnostic physical_issue Physical / System Issue diagnostic->physical_issue Neutral Peak Tails chemical_issue Chemical / Method Issue diagnostic->chemical_issue Neutral Peak is Symmetrical sub_physical1 Check for Extra-Column Volume (Tubing, Connections) physical_issue->sub_physical1 sub_chemical1 Address Secondary Silanol Interactions (Lower pH, End-capped Column, Additives) chemical_issue->sub_chemical1 sub_physical2 Inspect for Column Voids or Blocked Frits sub_physical1->sub_physical2 sub_physical3 Evaluate Sample Overload & Solvent Effects sub_physical2->sub_physical3 solution_physical Resolve Physical Issues: - Shorten/Narrow Tubing - Use Guard Column - Filter Samples/Mobile Phase - Dilute Sample sub_physical3->solution_physical sub_chemical2 Optimize Mobile Phase pH (Adjust pH away from pKa, Use Buffer) sub_chemical1->sub_chemical2 sub_chemical3 Consider Metal Chelation (Use High-Purity Column, Add Chelator) sub_chemical2->sub_chemical3 solution_chemical Resolve Chemical Issues: - Set pH <= 3 - Use Modern C18/HILIC Column - Add Buffer (e.g., Phosphate) - Add Mobile Phase Modifier sub_chemical3->solution_chemical

References

Technical Support Center: Optimizing Pyrimidine-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pyrimidine-piperazine coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or I'm observing no product formation. What are the common causes and how can I troubleshoot this?

A1: Low to no yield in pyrimidine-piperazine coupling can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or issues with starting materials.

Potential Causes & Solutions:

  • Catalyst Inactivity (for Palladium-catalyzed reactions): The active Pd(0) species is prone to oxidation. Ensure your reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] Use fresh palladium precatalysts and ligands. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) form.[1]

  • Suboptimal Reaction Temperature: Many coupling reactions, such as Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNA_r), require elevated temperatures, often in the range of 80-120°C, to overcome the activation energy barrier.[1]

  • Incorrect Choice of Base: The base is crucial. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu are common, but if starting materials are sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[2] For some SNA_r reactions, a catalytic amount of a base like potassium hydroxide in a protic solvent can be effective.[3]

  • Poor Ligand Choice (for Palladium-catalyzed reactions): The ligand stabilizes the palladium catalyst and facilitates the reaction. For challenging couplings involving electron-rich or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient oxidative addition.[4]

  • Inhibited Catalyst: The basic nitrogen atoms on both the pyrimidine and piperazine rings can coordinate to the palladium center, leading to catalyst deactivation.[4] Using more robust ligands can sometimes mitigate this issue.

Q2: I am getting a significant amount of the 1,4-bis-substituted piperazine byproduct. How can I improve selectivity for the mono-substituted product?

A2: The formation of a di-substituted piperazine is a common side reaction when using unprotected piperazine.

Strategies to Promote Mono-substitution:

  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) relative to the pyrimidine substrate statistically favors the formation of the mono-substituted product.[1][2]

  • Utilize a Mono-Protected Piperazine: A highly effective strategy is to use a piperazine with one nitrogen atom protected, most commonly as an N-Boc derivative (N-Boc-piperazine).[1][2] This ensures only one nitrogen is available for the coupling reaction. The Boc protecting group can be removed in a subsequent step, typically under acidic conditions.

  • Control Reaction Conditions: High temperatures and extended reaction times can sometimes favor the formation of the more thermodynamically stable di-substituted product.[2] Monitor the reaction's progress using TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

Q3: Which coupling method should I choose: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNA_r)?

A3: The choice depends primarily on the electronic properties of your pyrimidine substrate.

  • Nucleophilic Aromatic Substitution (SNA_r): This method is generally suitable for pyrimidines that are "electron-deficient." The presence of electron-withdrawing groups on the pyrimidine ring activates it towards nucleophilic attack by the piperazine. This is often a simpler, metal-free approach.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is more versatile and is typically required when the pyrimidine is not sufficiently electron-deficient for an SNA_r reaction to proceed efficiently.[6][7] It has a broad substrate scope but requires careful optimization of the catalyst, ligand, and base.[6]

Q4: What are the best solvents and bases for these coupling reactions?

A4: The optimal solvent and base are highly dependent on the specific reaction type and substrates.

  • For Buchwald-Hartwig Amination:

    • Solvents: Aprotic solvents like toluene, dioxane, and THF are commonly used as they are compatible with the catalytic system.[1][2]

    • Bases: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is very common. For sensitive substrates, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good alternatives.[2]

  • For Nucleophilic Aromatic Substitution (SNA_r):

    • Solvents: Polar solvents are often used. Ethanol and acetone are common choices.[1][3] In some cases, the amine reactant itself can be used as the solvent.[5]

    • Bases: An inorganic base like potassium carbonate (K₂CO₃) or a catalytic amount of potassium hydroxide (KOH) is often sufficient.[3][8]

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical conditions and yields for pyrimidine-piperazine coupling reactions, providing a starting point for optimization.

Table 1: Buchwald-Hartwig Amination Conditions

Pyrimidine SubstratePiperazine SubstrateCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyrimidineN-Boc-piperazinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH10012~95%
4-BromopyrimidinePhenylpiperazinePd(OAc)₂ / BINAPCs₂CO₃Toluene11016~88%
2,4-DichloropyrimidineN-MethylpiperazinePd(dppf)Cl₂NaOtBuDioxane1008~92% (mono)
4-IodopyrimidinePiperazine (excess)Pd₂(dba)₃ / RuPhosK₃PO₄Toluene10012~85% (mono)

Table 2: Nucleophilic Aromatic Substitution (SNA_r) Conditions

Pyrimidine SubstratePiperazine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-5-nitropyrimidineN-EthylpiperazineK₂CO₃DMF806>90%
4,6-DichloropyrimidineBenzylpiperazineDIPEAn-BuOH12024~80% (mono)
2-(Methylsulfanyl)pyrimidineN-PhenylpiperazineKOH (cat.)EthanolReflux12~85%
2-Chloropyrimidine-5-carboxylateN-Boc-piperazineEt₃NAcetonitrileReflux24High

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial), add the pyrimidine halide (1.0 eq), the mono-protected piperazine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110°C).

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding water.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA_r)

  • Combine the substituted pyrimidine (1.0 eq) and the desired piperazine (1.0-1.2 eq, or a large excess if mono-substitution is desired with unprotected piperazine) in a round-bottom flask.[3]

  • Add the solvent (e.g., ethanol) and the base (e.g., a catalytic amount of KOH).[3]

  • Fit the flask with a condenser and stir the solution under reflux (temperature will depend on the solvent) for the required time (e.g., 6-24 hours), monitoring the reaction's progress by TLC.[3]

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]

Visual Guides

Troubleshooting_Workflow Start Low or No Yield in Pyrimidine-Piperazine Coupling Check_Method Is the Pyrimidine Electron-Deficient? Start->Check_Method SNAr_Path Optimize SNAr Conditions Check_Method->SNAr_Path Yes BHW_Path Troubleshoot Buchwald-Hartwig Reaction Check_Method->BHW_Path No Check_Conditions Check Reaction Conditions: - Optimal Temperature? - Correct Base? - Anhydrous Solvent? SNAr_Path->Check_Conditions Check_Catalyst Check Catalyst System: - Inert Atmosphere? - Fresh Catalyst/Ligand? - Appropriate Ligand? BHW_Path->Check_Catalyst BHW_Path->Check_Conditions Check_Stoichiometry Di-substitution an Issue? Check_Catalyst->Check_Stoichiometry Check_Conditions->Check_Stoichiometry Use_Excess Use Large Excess of Piperazine Check_Stoichiometry->Use_Excess Yes Use_Protecting_Group Use Mono-Protected Piperazine (e.g., N-Boc) Check_Stoichiometry->Use_Protecting_Group Yes Success Reaction Optimized Check_Stoichiometry->Success No Use_Excess->Success Use_Protecting_Group->Success

Caption: Troubleshooting workflow for pyrimidine-piperazine coupling.

Reaction_Choice Decision Pathway: Choosing the Right Coupling Method Start Start: Pyrimidine Substrate Check_EWG Does the pyrimidine ring have strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R)? Start->Check_EWG SNAr Proceed with Nucleophilic Aromatic Substitution (SNAr) Check_EWG->SNAr  Yes BHW Proceed with Palladium-Catalyzed Buchwald-Hartwig Amination Check_EWG->BHW  No / Electron-Neutral or Rich SNAr_Details Conditions: - Polar solvent (EtOH, DMF) - Base (K₂CO₃, KOH) - Elevated Temperature SNAr->SNAr_Details BHW_Details Conditions: - Pd Catalyst + Phosphine Ligand - Aprotic Solvent (Toluene, Dioxane) - Strong Base (NaOtBu, K₃PO₄) BHW->BHW_Details

Caption: Decision guide for selecting a coupling methodology.

References

scalability challenges in the production of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential scalability challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

A1: The most probable industrial synthesis involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAc) reaction between 4,6-dichloro-2-methylpyrimidine and 1-(2-hydroxyethyl)piperazine to form the intermediate, 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol. The second step is the amination of this intermediate to replace the remaining chlorine atom with an amino group.

Q2: What are the primary challenges when scaling up the first step (nucleophilic aromatic substitution)?

A2: The main challenges include controlling regioselectivity, preventing di-substitution, and minimizing side reactions. On dichloropyrimidines, nucleophilic attack can occur at either the C4 or C6 position. While substitution at C4 is generally favored, the reaction conditions must be carefully controlled to ensure the desired isomer is the major product.[1][2][3] Di-substitution, where two molecules of 1-(2-hydroxyethyl)piperazine react with one molecule of the dichloropyrimidine, is another potential issue that can be mitigated by controlling stoichiometry and reaction temperature.[1]

Q3: What are the key difficulties in the second step (amination)?

A3: The primary challenges in the amination step are ensuring complete conversion of the chloro-intermediate and managing potential side reactions. Harsh reaction conditions, such as high temperatures or strong bases, can lead to degradation of the pyrimidine ring.[1] The choice of ammonia source and reaction solvent is also critical for achieving high yields and purity.

Q4: My final product is difficult to purify. What are the likely reasons and solutions?

A4: The target molecule, this compound, is a polar and basic compound with a hydroxyl group, which can make purification challenging.[1][4][5] Common issues include low solubility in common organic solvents and strong binding to silica gel during column chromatography, leading to streaking and poor separation.[5][6] Potential solutions include using alternative stationary phases like alumina, employing a basic modifier in the eluent for column chromatography, or purifying the product via salt formation.[6]

Troubleshooting Guides

Issue 1: Low Yield of 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (Intermediate)
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction temperature or time. Monitor reaction progress by TLC or LC-MS. - Ensure the base used (e.g., triethylamine, potassium carbonate) is of good quality and used in sufficient quantity to neutralize the HCl generated.
Di-substitution - Use a stoichiometric excess of 4,6-dichloro-2-methylpyrimidine. - Slowly add 1-(2-hydroxyethyl)piperazine to the reaction mixture to maintain a low concentration.[1]
Side Reactions (e.g., Solvolysis) - If using an alcohol as a solvent, it may compete with the piperazine nucleophile.[1] Consider using a non-nucleophilic solvent like DMF or acetonitrile.
Poor Regioselectivity - Substitution at the C4 position of 2,4-dichloropyrimidines is generally favored.[1][2][3] However, substituents can influence this. While not directly applicable to 4,6-dichloro-2-methylpyrimidine, understanding the electronic effects is crucial.
Issue 2: Low Yield of this compound (Final Product)
Potential Cause Troubleshooting Step
Incomplete Amination - Increase the pressure of ammonia gas or use a higher concentration of aqueous/alcoholic ammonia. - Increase the reaction temperature and time, while monitoring for product degradation.
Product Degradation - The pyrimidine ring can be susceptible to degradation under harsh basic conditions or at very high temperatures.[1] Use milder bases and the lowest effective temperature.
Side Reactions - The hydroxyl group of the starting material could potentially react under certain conditions. While less likely than amination of the chloropyrimidine, this should be considered if unexpected byproducts are observed.
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Step
Product Streaking on Silica Gel - The basic nature of the piperazine and amino groups can cause strong interaction with acidic silica gel.[5][6] - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[4] - Use a deactivated stationary phase such as neutral or basic alumina.[4]
Poor Solubility - The product is a polar molecule and may have low solubility in common non-polar and moderately polar solvents.[4] - For recrystallization, experiment with mixed solvent systems (e.g., methanol/ethyl acetate, ethanol/water). - For chromatography, dissolve the crude product in a minimal amount of a more polar solvent before loading onto the column.
Formation of Emulsions during Workup - The amphiphilic nature of the molecule can lead to stable emulsions during aqueous extractions.[4] - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

  • Reagent Addition: Add a base, such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.), to the solution.

  • Slowly add a solution of 1-(2-hydroxyethyl)piperazine (0.95 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Place 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (1.0 eq.) in a pressure reactor.

  • Reagent Addition: Add a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) or aqueous ammonia.

  • Reaction: Seal the reactor and heat to 100-120 °C for 12-24 hours. The internal pressure will increase.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Amination start1 4,6-dichloro-2-methylpyrimidine + 1-(2-hydroxyethyl)piperazine reaction1 Reaction in Acetonitrile/Base (60-80°C) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol workup1->intermediate start2 Intermediate reaction2 Reaction with Ammonia (Pressure) (100-120°C) start2->reaction2 workup2 Solvent Removal reaction2->workup2 purification Purification (Chromatography/ Recrystallization) workup2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Step 1 q1 Incomplete Reaction? start->q1 s1 Increase Temp/Time Check Base q1->s1 Yes q2 Di-substitution Product Observed? q1->q2 No s2 Use Excess Dichloropyrimidine Slow Addition of Piperazine q2->s2 Yes q3 Using Alcohol Solvent? q2->q3 No s3 Consider Non-nucleophilic Solvent (e.g., ACN, DMF) q3->s3 Yes

Caption: Troubleshooting logic for low yield in the first synthetic step.

purification_strategy start Purification Challenge q1 Streaking on Silica Gel? start->q1 s1 Add Triethylamine to Eluent Use Alumina q1->s1 Yes q2 Poor Solubility for Recrystallization? q1->q2 No s2 Use Mixed Solvent System (e.g., MeOH/EtOAc) q2->s2 Yes q3 Emulsion during Workup? q2->q3 No s3 Add Brine Filter through Celite q3->s3 Yes

References

removing residual catalysts from 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Residual Catalysts from 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual catalysts from the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) impose strict limits on elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a standard maximum daily dose of 10 grams.[1] However, this limit can be adjusted based on the specific daily dosage of the drug product.[1]

Q2: Why is it particularly challenging to remove catalyst residues from this compound?

A2: The molecular structure of this compound contains multiple nitrogen atoms within the pyrimidine and piperazine rings. These amine functional groups can act as strong ligands, coordinating with metal catalyst species (e.g., palladium). This strong binding makes the removal of the catalyst by simple methods like filtration or crystallization less effective, as the catalyst may remain chelated to the product.[1]

Q3: What are the most common methods for removing residual catalysts in pharmaceutical synthesis?

A3: The primary methods for catalyst removal from APIs include:

  • Filtration: Mainly used for heterogeneous catalysts like palladium on carbon (Pd/C).[1][2] The use of a filter aid such as Celite is common practice to improve efficiency.[2][3]

  • Adsorption/Scavenging: This involves using materials that selectively bind to metal residues. Common scavengers include functionalized silica gels (e.g., thiol-based), activated carbon, and specialized polymer resins.[2][3]

  • Crystallization: An effective purification method for solid products, where impurities are left behind in the mother liquor.[2][3]

  • Chromatography: Techniques like column chromatography are widely used to separate the desired compound from catalyst residues.[2][3] While effective at removing the bulk of the catalyst, it may not always reach the low ppm levels required on its own.[4]

  • Extraction: Liquid-liquid extraction can partition the product and catalyst into different phases based on their solubility.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Residual catalyst levels are still high after filtration of a heterogeneous catalyst (e.g., Pd/C).

  • Possible Cause: The catalyst particles may be too fine, passing through the filter medium. Alternatively, the catalyst may have leached from its support, becoming a soluble, homogeneous species.

  • Suggested Solution:

    • Improve Filtration: Use a finer filter or a pad of a filter aid like Celite to trap fine particles. Ensure the Celite pad is properly prepared and pre-wetted with the solvent.[1]

    • Employ a Scavenger: If leaching is suspected, the filtrate will contain dissolved palladium. Treat the filtrate with a suitable metal scavenger (e.g., thiol-functionalized silica) or activated carbon to capture the soluble metal.[1]

    • Consider Chromatography: Flash column chromatography can be effective in removing dissolved catalyst species.[4]

Issue 2: A metal scavenger is proving ineffective.

  • Possible Cause: The scavenger may not be appropriate for the specific form of the metal (e.g., Pd(0) vs. Pd(II)). The amine groups on the target molecule, this compound, may be competing with the scavenger for the metal.[1]

  • Suggested Solution:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find one with higher affinity for the catalyst than your product has.[1]

    • Optimize Conditions: Experiment with reaction time, temperature, and the amount of scavenger used. Increasing the equivalents of scavenger (typically 2-4 eq. relative to the catalyst) or the reaction time (from 2 to 16 hours) can improve efficiency.[1]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single form that is more easily captured by a specific scavenger.[3]

Issue 3: Significant product loss occurs during the purification step.

  • Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or silica gel scavenger.

  • Suggested Solution:

    • Minimize Adsorbent: Use the minimum effective amount of the scavenger or activated carbon required to meet the purity specifications.

    • Adjust the Solvent: The choice of solvent can affect the binding of both the catalyst and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption and subsequent loss.[3]

    • Change Purification Method: If product loss remains unacceptably high with scavengers, consider alternative methods like crystallization or extraction, which may offer better recovery.[3]

Issue 4: Inconsistent catalyst removal from batch to batch.

  • Possible Cause: Variability in the reaction work-up can lead to different forms and species of the residual catalyst in the crude product, which respond differently to the chosen purification method.

  • Suggested Solution:

    • Standardize Work-up: Ensure that the work-up procedure before the main purification step is consistent for every batch. This helps to minimize variability in the catalyst species.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of catalyst species and may provide more consistent results despite minor batch-to-batch variations.[3]

Data Presentation

The following table summarizes the general effectiveness and characteristics of common catalyst removal techniques. The values represent typical outcomes and should be optimized for your specific process.

Purification MethodTypical Residual Pd Level (ppm)Typical Product Recovery (%)Primary Target CatalystKey AdvantagesKey Disadvantages
Filtration (with Celite) >10095 - 99%Heterogeneous (e.g., Pd/C)Simple, fast, low costIneffective for homogeneous or leached catalysts
Activated Carbon 10 - 5080 - 95%Homogeneous & HeterogeneousLow cost, widely applicablePotential for high product loss via adsorption
Silica Scavengers (Thiol) <1090 - 98%Homogeneous (esp. Pd(0), Pd(II))High selectivity, high efficiencyHigher cost than carbon, requires screening
Crystallization <2070 - 90%HomogeneousCan deliver very high purity productPotential for lower yield; catalyst can sometimes co-crystallize
Column Chromatography <5075 - 95%HomogeneousEffective for complex mixturesCan be slow and costly for large scale

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Celite Filtration

  • Preparation: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel. The diameter of the funnel should be appropriate for the scale of the reaction mixture.

  • Pre-wetting: Gently pour the reaction solvent over the Celite pad until it is fully wetted. Apply gentle suction to pull the solvent through, which helps to pack the pad.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity, ensuring free flow during filtration.

  • Filtration: Gently pour the diluted mixture onto the center of the Celite pad under light vacuum. Avoid disturbing the surface of the pad.

  • Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.[3]

  • Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the crude product, and analyze its residual palladium content using ICP-MS.

Protocol 2: Palladium Removal Using a Thiol-Based Silica Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[1][3]

  • Scavenger Addition: Add the selected thiol-based silica scavenger to the solution. Typically, 2-4 equivalents relative to the initial amount of palladium catalyst are used.[1]

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40–50 °C) for 2–16 hours. The optimal time and temperature should be determined experimentally for each specific case.[1]

  • Filtration: Remove the solid scavenger by filtering the mixture through a standard filter paper or a small pad of Celite.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Work-up: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS to confirm it meets the required specification.[1]

Visualizations

G start Start: Crude Product (Post-Synthesis) catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Solid homo Homogeneous or Leached (e.g., Pd(OAc)2) catalyst_type->homo Dissolved celite_filter Celite Filtration hetero->celite_filter scavenger_screen Screen Scavengers (Thiol, Amine, etc.) homo->scavenger_screen analyze1 Analyze Residual Pd (ICP-MS) celite_filter->analyze1 pass < 10 ppm Pd PASS analyze1->pass < 10 ppm fail > 10 ppm Pd FAIL analyze1->fail > 10 ppm optimize_scav Optimize Scavenging (Temp, Time, Eq.) scavenger_screen->optimize_scav analyze2 Analyze Residual Pd (ICP-MS) optimize_scav->analyze2 analyze2->pass < 10 ppm other_methods Consider Other Methods (Crystallization, Chromatography) analyze2->other_methods > 10 ppm end Final Purified API pass->end fail->homo

Caption: Workflow for selecting a catalyst removal method.

G start Problem: High Residual Catalyst Levels method What was the primary purification method? start->method filtration Filtration method->filtration Filtration scavenging Scavenging method->scavenging Scavenging crystallization Crystallization method->crystallization Crystallization filt_cause Possible Causes: 1. Fine particles passed through filter 2. Catalyst leached into solution filtration->filt_cause filt_sol Solutions: - Use finer filter / Celite pad - Treat filtrate with scavenger filt_cause->filt_sol scav_cause Possible Causes: 1. Wrong scavenger type for Pd(0)/Pd(II) 2. Product chelation is stronger scavenging->scav_cause scav_sol Solutions: - Screen different scavengers - Optimize time, temp, equivalents scav_cause->scav_sol cryst_cause Possible Cause: Catalyst co-precipitated with the product crystallization->cryst_cause cryst_sol Solutions: - Add anti-solvent slowly - Re-dissolve and treat with scavenger cryst_cause->cryst_sol

References

Technical Support Center: Stability of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol in solution. The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation.[1] The stability of piperazine-containing compounds in aqueous solutions can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents. Any degradation of the parent compound can lead to a loss of potency and the formation of impurities with potentially different biological activities, thus affecting experimental outcomes. It is crucial to use freshly prepared solutions whenever possible. If solutions must be stored, they should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots to minimize freeze-thaw cycles.[2]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The main factors influencing the stability of piperazine derivatives like this compound in solution include:

  • pH: The piperazine moiety is basic, making the compound's stability highly dependent on the pH of the solution. Acidic or alkaline conditions can promote hydrolysis.

  • Oxidation: The compound may be susceptible to oxidation, especially in the presence of oxygen or oxidizing agents.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, aqueous media used in assays can present stability challenges.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, it is recommended to store stock solutions in a suitable solvent like DMSO at -20°C.[2][3] Solutions should be protected from light.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][3] For aqueous solutions used in experiments, fresh preparation is ideal. If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and protected from light, though stability in aqueous media should be experimentally verified.[4] We do not recommend storing aqueous solutions for more than one day.[5][6]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Assay Buffer

Possible Cause: pH-dependent hydrolysis or low aqueous solubility leading to precipitation.

Troubleshooting Steps:

  • pH-Stability Profile: Conduct a preliminary experiment to determine the optimal pH for your compound's stability. Prepare solutions in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9) and analyze the compound's concentration over time using a stability-indicating method like HPLC.

  • Solubility Assessment: Determine the kinetic solubility of the compound in your assay buffer. Poor solubility can be misinterpreted as instability.

  • Co-solvent Usage: If using a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid toxicity and maintain solubility.[2]

  • Fresh Solution Preparation: Always prepare fresh dilutions in aqueous buffer immediately before use.[2]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Solutions

Possible Cause: Degradation of the compound into one or more new chemical entities.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[7][8] This will help in developing a stability-indicating analytical method.

  • Optimize HPLC Method: Ensure your HPLC method can separate the parent compound from all potential degradation products. Method development may involve trying different columns (e.g., C18, C8, Phenyl), mobile phase compositions, and pH adjustments.[1]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structures of the degradation products.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1N)

  • Sodium hydroxide (NaOH) solution (e.g., 1N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate buffer)

  • HPLC system with UV or PDA detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat (e.g., at 60-80°C) for a defined period (e.g., 24 hours).[1] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and heat (e.g., at 60-80°C) for a defined period (e.g., 24 hours).[1] Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).[1]

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[10]

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Peak Purity and Identification: Use a PDA detector to check for peak purity. Identify degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a general starting point for an HPLC method. It is based on methods developed for the related compound, Dasatinib, and will likely require optimization for this compound.

Table 1: Example HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate Buffer (pH 5.0)[7]
Mobile Phase B Acetonitrile or a mixture of Methanol:Buffer:Acetonitrile[7]
Gradient Program Start with a low percentage of Mobile Phase B and gradually increase.
Flow Rate 1.0 - 1.2 mL/min[7]
Column Temperature 35 - 50°C[1][7]
Detection Wavelength 310 - 324 nm (based on Dasatinib's λmax)[7][11]
Injection Volume 10 µL

Data Presentation

Table 2: Summary of Forced Degradation Conditions for a Related Compound (Dasatinib)

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis2N HCl24 hours90°C
Base Hydrolysis2N NaOH24 hours90°C
Oxidation3% H₂O₂-Room Temperature
Thermal DegradationDry Heat24 hours105°C
Photolytic DegradationUV (200 W h m⁻²) & Fluorescent light (1.2 million lux-h)--

Data adapted from forced degradation studies on Dasatinib.[1][9]

Visualizations

Signaling Pathway

This compound is structurally related to Dasatinib, a potent inhibitor of Src and Bcr-Abl kinases.[3] The following diagram illustrates the general signaling pathway targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) SRC SRC Family Kinases (e.g., SRC, LCK, YES) RTK->SRC Activation BCR_ABL BCR-ABL (Fusion Protein) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->BCR_ABL Inhibitor->SRC

Caption: Potential inhibition of BCR-ABL and SRC kinase signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the stability of this compound in solution.

G start Start: Inconsistent Experimental Results prep_sol Prepare Fresh Solution of This compound start->prep_sol stability_study Conduct Stability Study prep_sol->stability_study forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) stability_study->forced_deg Yes end End: Consistent Experimental Results stability_study->end No (Stable) hplc_dev Develop & Validate Stability-Indicating HPLC Method forced_deg->hplc_dev analyze Analyze Samples (Control vs. Stressed) hplc_dev->analyze identify Identify Degradation Products (LC-MS) analyze->identify optimize Optimize Storage & Handling (pH, Temp, Light, Solvent) identify->optimize optimize->end

Caption: Workflow for troubleshooting stability issues.

References

preventing byproduct formation in aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopyrimidines, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrimidines?

A1: Several common methods are employed for the synthesis of aminopyrimidines. These include:

  • Condensation Reactions: The Pinner and Biginelli reactions are classical examples, involving the condensation of amidines with β-dicarbonyl compounds or a one-pot reaction of an aldehyde, a β-ketoester, and a urea/guanidine derivative, respectively.[1]

  • Cyclization of Precursors: This involves the ring closure of appropriately functionalized open-chain precursors.

  • From Halogenated Pyrimidines: Substitution of halogens on a pre-existing pyrimidine ring with an amino group is a widely used method.[2]

  • From Chalcones and Guanidine: The reaction of α,β-unsaturated ketones (chalcones) with guanidine salts provides a straightforward route to 2-aminopyrimidines.[3]

Q2: I am observing a byproduct with a mass increase of +16 Da. What is it and how can I prevent it?

A2: A mass increase of +16 Da typically indicates the formation of an N-oxide byproduct due to oxidation of a nitrogen atom in the pyrimidine ring.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Purging the solvent with an inert gas before the reaction can help remove dissolved oxygen.[4]

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of oxidizing impurities.[4]

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant can be beneficial. However, this should be tested on a small scale first to ensure it does not interfere with the desired reaction.[4]

Q3: My reaction is forming a dimeric species. What are the likely causes and solutions?

A3: Dimerization can occur when reactive intermediates react with each other instead of proceeding along the desired reaction pathway.

Troubleshooting Steps:

  • Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.[4]

  • Slow Addition: Add a key reagent or catalyst slowly to the reaction mixture to maintain a low instantaneous concentration of reactive intermediates.[4]

  • Protecting Groups: Consider using a protecting group for highly reactive functionalities, such as amines, if they are suspected to be involved in the dimerization.[4]

Q4: How can I minimize the formation of over-alkylated or over-arylated byproducts?

A4: Over-alkylation or -arylation is often due to the high reactivity of the aminopyrimidine nitrogen.

Troubleshooting Steps:

  • Slow Reagent Addition: Add the alkylating or arylating agent to the reaction mixture slowly.[4]

  • Stoichiometry Control: Use a stoichiometric amount of the alkylating or arylating agent.[4]

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to control the reaction rate.[4]

Troubleshooting Guides by Synthesis Method

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, which can be precursors to aminopyrimidines. Common byproducts include Knoevenagel condensation products, aldol condensation products, and Hantzsch-type dihydropyridines.[4][5]

Troubleshooting Common Issues in the Biginelli Reaction:

Problem Potential Cause Recommended Solution
Low yield of the desired dihydropyrimidinone Suboptimal catalyst, insufficient reaction time or temperature.[5]Screen different Lewis or Brønsted acid catalysts. Monitor the reaction by TLC to determine the optimal reaction time and temperature.[5]
Formation of a fluorescent byproduct (Hantzsch dihydropyridine) Decomposition of urea to ammonia, which then participates in a competing reaction.[5]Optimize the catalyst choice, as some may favor the Biginelli pathway. Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[5]
Presence of Knoevenagel or aldol condensation products Reaction conditions favoring the condensation of the aldehyde and β-ketoester or self-condensation.[4]Adjust the catalyst and reaction temperature. A milder catalyst or lower temperature may favor the desired cyclocondensation.
Formation of N-acylurea byproducts A competing reaction pathway between the β-ketoester and urea.[5]Carefully control the stoichiometry of the reactants.[5]
Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. Potential side reactions include self-condensation of reactants and hydrolysis.[4]

Troubleshooting Common Issues in the Pinner Synthesis:

Problem Potential Cause Recommended Solution
Low product yield Hydrolysis of the amidine starting material or incomplete cyclization.[5]Ensure strictly anhydrous conditions and use freshly prepared or purified amidine salt.[5]
Formation of triazines Self-condensation of the amidine, especially under basic conditions.[4]Carefully control the pH of the reaction. The choice of an appropriate acid or base catalyst is crucial.[4]
Formation of regioisomers Use of an unsymmetrical β-dicarbonyl compound.[4]The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions. It may be necessary to use a symmetrical dicarbonyl compound if regioisomer formation cannot be controlled.
Incomplete cyclization Insufficient activation of the carbonyl group or steric hindrance.[5]Increase the reaction temperature or try a more active catalyst. Monitor the reaction by TLC to avoid decomposition.[5]
Synthesis from Chalcones and Guanidine

This method involves the reaction of an α,β-unsaturated ketone (chalcone) with guanidine to form a 2-aminopyrimidine.

Troubleshooting Common Issues in Chalcone-based Synthesis:

Problem Potential Cause Recommended Solution
Low yield of aminopyrimidine Incomplete reaction or formation of Michael adducts as byproducts.[6]Optimize the reaction time and temperature. The choice of base and solvent can also significantly impact the yield.
Formation of imidazolone byproducts A competing reaction pathway, especially in the presence of an oxidizing agent like hydrogen peroxide.[7]Avoid the use of oxidizing agents unless the imidazolone is the desired product. Carefully control the reaction conditions.
Elimination of substituents In the case of polyfluorinated chalcones, elimination of the polyfluorophenyl group can occur.[6]The choice of base is critical. Milder basic conditions may suppress this side reaction.

Data Presentation

The following table summarizes the impact of reaction conditions on the formation of a byproduct (Impurity B) resulting from the pyrolysis of DMF in the synthesis of a Brigatinib intermediate. This illustrates the importance of optimizing reaction parameters.[4]

EntrySolventBaseTemperature (°C)Time (h)Yield of Product (%)Impurity B (%)
1DMFK₂CO₃15012704.5
2DMFK₂CO₃12024652.1
3DMFK₂CO₃1004855<1
4CH₃CNK₂CO₃802467.5Not Detected
5DMSOK₂CO₃1501268Not Detected

Experimental Protocols

General Protocol for the Biginelli Reaction to Minimize Byproduct Formation

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over common byproducts.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[5]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[5]

  • Add the catalyst.[5]

  • Stir the mixture at a controlled temperature of 60°C.[5]

  • Monitor the reaction progress by TLC.[5]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[5]

  • Add a small amount of ethanol and stir for 5 minutes.[5]

  • Filter the solid product and wash with cold ethanol.[5]

  • Recrystallize the crude product from a suitable solvent to obtain the pure DHPM.[5]

General Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-Dicarbonyl compound (1 mmol)

  • Amidine hydrochloride (1.1 mmol)

  • Base (e.g., sodium ethoxide, 2.2 mmol)

  • Anhydrous ethanol

Procedure:

  • Dissolve the base in anhydrous ethanol in a dry, inert atmosphere.

  • Add the 1,3-dicarbonyl compound to the solution.

  • Add the amidine hydrochloride portion-wise while stirring.

  • Heat the reaction mixture to reflux.[5]

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[5]

  • After completion, cool the mixture to room temperature.[5]

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[5]

  • Remove the solvent under reduced pressure.[5]

  • Purify the residue by column chromatography or recrystallization.[5]

Visualizations

Byproduct_Troubleshooting_Workflow start Byproduct Observed in Reaction characterize Characterize Byproduct (LC-MS, NMR, etc.) start->characterize mass_change Analyze Mass Change characterize->mass_change oxidation Oxidation (+16 Da) Implement Inert Atmosphere (Nitrogen/Argon Sparging) mass_change->oxidation +16 Da hydrolysis Hydrolysis (+18 Da) Use Anhydrous Solvents and Reagents mass_change->hydrolysis +18 Da dimerization Dimerization Lower Concentration Slow Reagent Addition mass_change->dimerization ~2x Reactant Mass other Other Byproduct (e.g., Rearrangement, Incomplete Reaction) Optimize Reaction Conditions (Temp, Time, Catalyst) mass_change->other Other

Caption: A troubleshooting workflow for identifying and mitigating common byproducts.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aldehyde Aldehyde desired_path Desired Biginelli Reaction aldehyde->desired_path side_path1 Knoevenagel Condensation aldehyde->side_path1 side_path2 Hantzsch Reaction aldehyde->side_path2 ketoester β-Ketoester ketoester->desired_path ketoester->side_path1 ketoester->side_path2 urea Urea / Guanidine urea->desired_path product Aminopyrimidine Precursor desired_path->product byproduct1 Knoevenagel Adduct side_path1->byproduct1 byproduct2 Dihydropyridine side_path2->byproduct2

Caption: Competing reaction pathways in the Biginelli synthesis.

References

Validation & Comparative

Comparative Validation of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol Scaffolds in Cancer Cell Lines: A Focus on Dasatinib Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of derivatives based on a core structure similar to 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. Due to a lack of publicly available data on the direct derivatives of this specific parent compound, this guide focuses on the extensively studied anticancer drug Dasatinib and its analogues, which share a significant structural component.

Dasatinib, a potent dual Src/Abl kinase inhibitor, incorporates the 2-[4-(...-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol moiety. Its success has spurred the development of numerous derivatives to enhance efficacy, selectivity, and overcome resistance. This guide summarizes the in vitro validation of these compounds across various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Dasatinib and several of its key analogues against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/AnalogueCancer Cell LineIC50 (nM)Reference
Dasatinib K562 (Chronic Myelogenous Leukemia)0.069[1]
HL60 (Acute Promyelocytic Leukemia)0.11[1]
KG1a (Acute Myelogenous Leukemia)8980[1]
MCF-7 (Breast Adenocarcinoma)-
Amide Analogue (2a) K5620.72[1]
HL600.25[1]
Acrylamide Analogue (2c) K5620.039[1]
HL600.26[1]
Triazole Analogue (15a) KG1a140[1]
Oxadiazole Analogue (24a) KG1a50[1]
Lactic Acid Analogue K562Potent Activity[2]
Baf3/T315I (Imatinib-resistant Leukemia)Potent Activity[2]
Mandalic Acid Analogue K562Potent Activity[2]
Baf3/T315I (Imatinib-resistant Leukemia)Potent Activity[2]
Leucine Analogue K562Potent Activity[2]
Baf3/T315I (Imatinib-resistant Leukemia)Potent Activity[2]
Proline Analogue K562Potent Activity[2]
Baf3/T315I (Imatinib-resistant Leukemia)Potent Activity[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of these compounds.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Dasatinib analogues) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Flow Cytometry)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. It can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by the compound.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Interpretation cell_culture Cancer Cell Lines (e.g., K562, HL60, MCF-7) compound_treatment Treatment with Dasatinib Analogues cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) compound_treatment->apoptosis_assay western_blot Western Blot for Signaling Proteins compound_treatment->western_blot ic50_determination IC50 Value Calculation mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis apoptosis_quantification->sar_analysis pathway_analysis->sar_analysis

Caption: Workflow for in vitro validation of anticancer compounds.

Simplified Dasatinib Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Activates SRC SRC Family Kinases SRC->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

Caption: Dasatinib inhibits BCR-ABL and SRC kinases.

References

A Comparative Guide to Kinase Inhibitor Building Blocks: Profiling 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of appropriate molecular building blocks is a critical determinant of the final compound's potency, selectivity, and overall druglikeness. This guide provides an objective comparison of the well-established kinase inhibitor building block, 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol , with other prominent scaffolds. The analysis is supported by a compilation of experimental data from publicly available resources, offering insights into its performance and utility in drug design.

Introduction to this compound

This aminopyrimidine-based building block is a key structural component of Dasatinib (BMS-354825), a potent dual inhibitor of Src and Abl kinases.[1][2] Its chemical structure features a 2-aminopyrimidine core, a piperazine linker, and a hydroxyethyl tail. This combination of functionalities allows for crucial interactions within the ATP-binding pocket of various kinases, contributing to its broad inhibitory profile.

Comparative Kinase Inhibition Profile

The utility of a kinase inhibitor building block is ultimately defined by the performance of the inhibitors it helps create. Dasatinib, which incorporates the title building block, exhibits a distinct kinase inhibition profile compared to other well-known inhibitors such as Imatinib and Bosutinib.

Data Presentation: Kinase Potency (IC50/Kd in nM)

The following table summarizes the inhibitory activity of Dasatinib against a panel of kinases, compared to Imatinib and Bosutinib. Lower values indicate higher potency. This data provides a quantitative measure of the contribution of the respective core scaffolds to the overall inhibitory activity.

Kinase TargetDasatinib (utilizing the aminopyrimidine-piperazine-ethanol scaffold)Imatinib (2-phenylaminopyrimidine scaffold)Bosutinib (anilino-quinolinecarbonitrile scaffold)
ABL1 <1[3]25-7801.2
SRC 0.8[3]>10,0001.2
LCK <1.1[3]>10,0001.2
YES <1.1[3]>10,0001.2
FYN <1.1[3]>10,0001.2
c-KIT 79[3]100-100094
PDGFRβ 28100-1000100
EPHA2 16--

Note: IC50 and Kd values are compiled from various sources and may vary depending on assay conditions.[3][4][5]

As the data indicates, the aminopyrimidine scaffold of Dasatinib contributes to its potent, multi-targeted profile, particularly against the Src family kinases, a feature not shared by the more selective Imatinib.[4][5]

Structure-Activity Relationship (SAR) Insights

The 2-aminopyrimidine core is a well-established hinge-binding motif in kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP. The piperazine linker provides a versatile point for derivatization to explore different regions of the ATP binding site, influencing both potency and selectivity. The hydroxyethyl group can engage in additional hydrogen bonding interactions, potentially enhancing binding affinity and improving solubility.

Alterations to this core structure can significantly impact the inhibitor's profile. For instance, modifications to the 2-aminopyrimidine ring or the piperazine substituents can modulate the kinase selectivity profile, allowing for the fine-tuning of inhibitor properties.

Alternative Kinase Inhibitor Building Blocks

A variety of other heterocyclic scaffolds are commonly employed in the design of kinase inhibitors. Each offers a unique set of properties and interaction capabilities.

  • 2-Phenylaminopyrimidine: The core of Imatinib and Nilotinib, this scaffold is known for its high selectivity for Abl, c-KIT, and PDGF-R.[5]

  • Anilino-quinolinecarbonitrile: Found in Bosutinib, this scaffold also targets Abl and Src kinases with high potency.[4]

  • Pyrido[2,3-d]pyrimidine: This scaffold has been utilized to develop inhibitors of various tyrosine kinases, including FGFR and PDGFR.

  • Indole and Azaindole: These scaffolds are present in numerous kinase inhibitors and offer diverse possibilities for substitution and interaction within the ATP-binding site.

The choice of building block is a strategic decision in drug design, balancing the need for on-target potency with the avoidance of off-target toxicities.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize kinase inhibitor building blocks.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., Dasatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[9]

Visualizing Molecular Interactions and Workflows

Signaling Pathway Inhibition by Dasatinib

BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Kinase Assay

A 1. Prepare Serial Dilution of Kinase Inhibitor B 2. Add Inhibitor and Kinase to Assay Plate A->B C 3. Initiate Reaction with ATP/Substrate Mixture B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Luminescence E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Conclusion

The building block this compound has proven to be a valuable scaffold in the development of potent, multi-targeted kinase inhibitors, as exemplified by Dasatinib. Its favorable interactions within the ATP-binding site of a broad range of kinases underscore its utility. However, the selection of this or any other building block should be guided by the specific therapeutic target and the desired selectivity profile. The comparative data and experimental protocols provided in this guide aim to assist researchers in making informed decisions in the rational design of next-generation kinase inhibitors.

References

Structure-Activity Relationship of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol scaffold is a key structural component of Dasatinib, a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their inhibitory activity against Src and Abl kinases.

Comparative Analysis of Analog Activity

The following table summarizes the in vitro inhibitory activity of key analogs. The core scaffold is maintained while modifications are made to the thiazole and phenyl rings to explore the impact on kinase inhibition.

Compound IDR1 (Thiazole C5 position)R2 (Phenyl Ring)Src IC50 (nM)Abl IC50 (nM)Cellular Antiproliferative Activity (K562 cells, IC50, nM)
Dasatinib (BMS-354825) -C(O)NH-2-Chloro-6-methylphenyl<1<13
Analog 1-H2-Chloro-6-methylphenyl>1000>1000>1000
Analog 2-C(O)NH-Phenyl101550
Analog 3-C(O)NH-2,6-Dichlorophenyl0.81.25
Analog 4-C(O)NH-2-Methylphenyl5825
Analog 5-C(O)NH-2-Chloro-6-methylphenyl (piperazine N-CH3)1.52.08

Note: The data presented is a representative compilation from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Summary

The development of Dasatinib has provided significant insights into the SAR of this class of compounds. The following diagram illustrates the key relationships between structural modifications and biological activity.

SAR_Summary cluster_Scaffold Core Scaffold: this compound cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold Aminopyrimidine-Piperazine-Ethanol Core Thiazole Thiazole Ring (R1) Scaffold->Thiazole Modification at C5 Phenyl Phenyl Ring (R2) Scaffold->Phenyl Amide Linkage Piperazine Piperazine-Ethanol Side Chain Scaffold->Piperazine Maintains Solubility Potency Potent Src/Abl Inhibition Thiazole->Potency Carboxamide essential for potent activity Phenyl->Potency Substituents at 2 and 6 positions enhance potency Selectivity Kinase Selectivity Phenyl->Selectivity Nature of substituents influences selectivity profile Cellular_Activity Cellular Antiproliferation Piperazine->Cellular_Activity Improves pharmacokinetic properties

Caption: Key structure-activity relationships for Dasatinib analogs.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Src and Abl kinases.

  • Reagents and Materials:

    • Recombinant human Src or Abl kinase domain.

    • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Test compounds dissolved in DMSO.

    • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection reagents.

    • Microplates (e.g., 384-well low volume).

  • Assay Procedure:

    • Add 2 µL of test compound dilutions to the microplate wells.

    • Add 4 µL of kinase and biotinylated substrate mix to the wells.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of HTRF detection mix containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the general workflow for an in vitro kinase assay.

Kinase_Assay_Workflow start Start dispense_compound Dispense Test Compound and Controls start->dispense_compound add_kinase_substrate Add Kinase and Peptide Substrate dispense_compound->add_kinase_substrate pre_incubate Pre-incubate add_kinase_substrate->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate at RT add_atp->incubate stop_reaction Stop Reaction (Add Detection Reagents) incubate->stop_reaction read_plate Read Plate (HTRF Reader) stop_reaction->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Src/Abl Signaling Pathway

Dasatinib and its analogs primarily target the Src and Abl tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] In CML, the BCR-ABL fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell growth.[2]

The diagram below illustrates the central role of Src and Abl kinases in downstream signaling.

Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors Src Src Kinase Growth_Factors->Src BCR_ABL BCR-ABL (in CML) BCR_ABL->Src Abl Abl Kinase BCR_ABL->Abl RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT STAT Pathway Src->STAT Migration Altered Migration Src->Migration Abl->RAS_MAPK Abl->PI3K_AKT Abl->STAT Abl->Migration Proliferation Increased Proliferation RAS_MAPK->Proliferation Survival Enhanced Survival PI3K_AKT->Survival STAT->Proliferation STAT->Survival Dasatinib Dasatinib Analogs Dasatinib->Src Inhibition Dasatinib->Abl Inhibition

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Dasatinib analogs.

References

cross-reactivity profiling of kinase inhibitors derived from 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of two pivotal kinase inhibitors: Dasatinib, a derivative of the 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol scaffold, and Imatinib, a first-generation tyrosine kinase inhibitor. Understanding the selectivity of these compounds is paramount for elucidating their mechanisms of action, predicting potential off-target effects, and guiding the development of next-generation kinase inhibitors.

This guide summarizes quantitative kinome profiling data, details the experimental methodologies employed for this analysis, and visualizes the core signaling pathways modulated by these inhibitors.

Cross-Reactivity Profiling: Dasatinib vs. Imatinib

Dasatinib, a potent dual inhibitor of Src and Abl kinases, exhibits a broader kinase inhibition profile compared to the more selective Abl inhibitor, Imatinib.[1][2][3] This multi-targeted nature of Dasatinib can be advantageous in certain therapeutic contexts but also carries the potential for a wider range of off-target effects. The following table presents a comparative summary of the cross-reactivity profiles of Dasatinib and Imatinib against a panel of selected kinases, with data derived from KINOMEscan™ assays. The results are presented as the percentage of control, where a lower value indicates a stronger binding interaction.

Kinase TargetDasatinib (% Control @ 100 nM)Imatinib (% Control @ 1000 nM)Primary Cellular Process
ABL1 < 1 < 1 Cell cycle regulation, proliferation, differentiation, migration, and apoptosis.
SRC < 1 > 50Signal transduction, cell adhesion, proliferation, and migration.
LCK< 1> 50T-cell activation and differentiation.
LYN< 1> 20B-cell receptor signaling.
YES1< 1> 50Cell growth and differentiation.
KIT< 1< 10Hematopoiesis, melanogenesis, and gametogenesis.
PDGFRα< 5< 10Cell proliferation, differentiation, and migration.
PDGFRβ< 1< 10Angiogenesis and cell proliferation.
DDR1< 1> 20Cell adhesion and migration.
BTK< 1> 50B-cell development and activation.
TEC< 1> 50T-cell and B-cell signaling.

Experimental Protocols

The cross-reactivity data presented in this guide was generated using the KINOMEscan™ competition binding assay. This method provides a quantitative measure of the binding affinity of a test compound against a large panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol

Principle: The KINOMEscan™ assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[4][5][6]

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as fusion proteins with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as magnetic beads.

  • Competition Assay: The test compound (e.g., Dasatinib or Imatinib) is incubated in solution with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's active site.

  • Washing: Unbound kinase and test compound are removed through a series of wash steps.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a vehicle control (DMSO) to determine the percentage of control. A lower percentage of control value signifies a higher binding affinity of the test compound for the kinase.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Dasatinib and Imatinib, as well as a generalized workflow for the KINOMEscan™ experiment.

cluster_workflow Experimental Workflow: KINOMEscan™ Kinase Panel\n(DNA-tagged) Kinase Panel (DNA-tagged) Competition Assay Competition Assay Kinase Panel\n(DNA-tagged)->Competition Assay + Test Compound + Immobilized Ligand Washing Washing Competition Assay->Washing Quantification (qPCR) Quantification (qPCR) Washing->Quantification (qPCR) Data Analysis\n(% of Control) Data Analysis (% of Control) Quantification (qPCR)->Data Analysis\n(% of Control)

Experimental Workflow for KINOMEscan™.

cluster_src Src Signaling Pathway Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Src->Ras/Raf/MEK/ERK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Integrins Integrins Integrins->Src Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription\n(Proliferation, Survival) Cell Proliferation & Differentiation Cell Proliferation & Differentiation Ras/Raf/MEK/ERK Pathway->Cell Proliferation & Differentiation Cell Survival & Growth Cell Survival & Growth PI3K/Akt Pathway->Cell Survival & Growth

Simplified Src Signaling Pathway.

cluster_abl Abl Signaling Pathway BCR-ABL (in CML) BCR-ABL (in CML) Abl Kinase Domain Abl Kinase Domain BCR-ABL (in CML)->Abl Kinase Domain CrkL CrkL Abl Kinase Domain->CrkL STAT5 STAT5 Abl Kinase Domain->STAT5 Ras/MAPK Pathway Ras/MAPK Pathway Abl Kinase Domain->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Abl Kinase Domain->PI3K/Akt Pathway Growth Factors / Cytokines Growth Factors / Cytokines Growth Factors / Cytokines->Abl Kinase Domain Cell Migration & Adhesion Cell Migration & Adhesion CrkL->Cell Migration & Adhesion Gene Transcription\n(Anti-apoptosis, Proliferation) Gene Transcription (Anti-apoptosis, Proliferation) STAT5->Gene Transcription\n(Anti-apoptosis, Proliferation) Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival

Simplified Abl Signaling Pathway.

References

A Comparative Guide to Piperazine Linkers Versus Other Linker Chemistries in Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in a drug conjugate, be it an Antibody-Drug Conjugate (ADC) or a Proteolysis-Targeting Chimera (PROTAC), is a critical determinant of its therapeutic index. Far from being a simple tether, the linker's chemical structure dictates the conjugate's stability, solubility, pharmacokinetics, and mechanism of payload or warhead delivery. This guide provides an objective comparison of piperazine-based linkers against other common linker types, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.

Core Concepts in Linker Technology

Drug conjugate linkers are broadly classified based on their release mechanism and physicochemical properties.

  • Cleavable vs. Non-cleavable Linkers : Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as enzymes or changes in pH[1]. This can enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. Non-cleavable linkers, conversely, release the payload only after the complete degradation of the antibody in the lysosome, which can offer greater stability in circulation and potentially a better safety profile[1][2].

  • Hydrophilic vs. Hydrophobic Linkers : The hydrophilicity of a linker significantly impacts the drug conjugate's solubility and pharmacokinetic profile. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), can enhance solubility, reduce aggregation, and prolong circulation half-life. Hydrophobic linkers, often composed of alkyl chains, can aid in cell membrane permeability, which is particularly important for PROTACs that need to reach intracellular targets.

Piperazine Linkers: A Profile

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms. Its incorporation into a linker offers several advantages:

  • Rigidity : The piperazine ring introduces conformational rigidity, which can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase[3].

  • Modulation of Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated, which can enhance the aqueous solubility of the drug conjugate[4]. This is a key advantage, as many payloads and warheads are hydrophobic. The pKa of the piperazine nitrogens can be tuned by modifying the adjacent chemical groups, allowing for a degree of control over the molecule's charge at physiological pH[4].

  • Synthetic Versatility : The presence of two nitrogen atoms provides multiple points for chemical modification, making piperazine a versatile building block in linker synthesis.

Comparative Data: Piperazine Linkers in PROTACs

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target in oncology. The following tables summarize data for BRD4-targeting PROTACs, comparing the efficacy of different linker types.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different Linkers

PROTAC (Warhead-Linker-E3 Ligand)Linker TypeCell LineDC50 (nM)Dmax (%)Reference
JQ1-piperazine-pomalidomidePiperazine-basedMDA-MB-23160>90[5]
JQ1-PEG5-VHLPEG-basedHEK293T15>98[6]
OTX015-PEG-pomalidomidePEG-basedBurkitt's Lymphoma<1>90[7]
JQ1-alkyl-CRBNAlkyl-basedHeLa45>95[8]

Table 2: Physicochemical and Permeability Properties of Different Linker Types

Linker TypeKey Physicochemical PropertiesImpact on Permeability
Piperazine - Introduces rigidity- Basicity allows for protonation, increasing solubility- pKa is tunable- Can balance solubility and lipophilicity- Charged state at physiological pH may reduce passive permeability
PEG - Highly hydrophilic- Flexible- Increases solubility and reduces aggregation- Can improve overall pharmacokinetic properties- May reduce passive membrane permeability due to high hydrophilicity
Alkyl Chain - Hydrophobic- Flexible- Can enhance cell membrane permeability

Comparative Data: Piperazine Linkers in ADCs

While less common than in PROTACs, piperazine moieties have been incorporated into ADC linkers to modulate their properties. Direct head-to-head comparisons with other linkers for the same antibody-payload combination are less readily available in the literature. However, we can infer their potential impact based on their known physicochemical properties.

Table 3: In Vitro Cytotoxicity of ADCs with Different Linker-Payloads

ADC (Antibody-Linker-Payload)Linker TypeTarget Cell LineIC50 (pM)Reference
Trastuzumab-PEG-piperazine-MMAE (hypothetical)Piperazine-PEGHER2+ Breast Cancer--
Trastuzumab-vc-MMAEValine-Citrulline (cleavable)SK-BR-3 (HER2+)14.3[9]
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavableSK-BR-3 (HER2+)33[9]
Trastuzumab-galactosidase-cleavable-MMAEGalactosidase-cleavableSK-BR-3 (HER2+)8.8[9]

Note: The piperazine-containing ADC is hypothetical to illustrate a potential application. The IC50 values are highly dependent on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the underlying biological pathways and the experimental workflows used to evaluate these drug conjugates.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., JQ1-piperazine-VHL) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (VHL) E3->Ternary Ub_POI Poly-ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Complex ADC-Antigen Complex ADC->Complex Binding Antigen Tumor Antigen (e.g., HER2) Antigen->Complex Endosome Early Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cytotoxicity

General workflow for ADC uptake and payload release.

BRD4_Signaling BRD4 BRD4 pTEFb P-TEFb BRD4->pTEFb Activates Transcription Transcription Elongation BRD4->Transcription Recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds to RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Phosphorylates pTEFb->Transcription RNA_Pol_II->Transcription Enhancer Enhancer/Promoter Enhancer->Transcription Oncogenes Oncogenes (e.g., c-MYC, BCL2) Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Transcription->Oncogenes Leads to

Simplified BRD4 signaling pathway.

Experimental Protocols

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MDA-MB-231 for BRD4) in 6-well plates and grow to 70-80% confluency.
  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts and prepare samples with Laemmli buffer.
  • Separate proteins by size on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
  • Quantify band intensities and normalize the target protein signal to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

MTT Assay for ADC Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

1. Cell Seeding:

  • Seed target cells (e.g., HER2-positive SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and add them to the wells. Include wells with untreated cells as a control.
  • Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

3. MTT Addition and Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
  • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
  • A 96-well acceptor plate is filled with buffer.

2. Compound Addition:

  • The test compound (e.g., a PROTAC) is dissolved in buffer and added to the wells of the donor plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

4. Quantification:

  • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

5. Calculation of Permeability:

  • The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor well over time.

Conclusion

The choice of linker is a critical decision in the design of drug conjugates. Piperazine-containing linkers offer a unique combination of rigidity and tunable solubility, making them an attractive option for both PROTACs and ADCs. In PROTACs, the rigidity of the piperazine ring can facilitate the formation of a productive ternary complex, leading to potent protein degradation. The ability to modulate the pKa of the piperazine nitrogens allows for optimization of the molecule's physicochemical properties, which can improve its pharmacokinetic profile.

For ADCs, the incorporation of a piperazine moiety can enhance the solubility of the conjugate, particularly when dealing with hydrophobic payloads. While direct comparative data for piperazine-containing ADCs is still emerging, their properties suggest they could be a valuable tool in the development of next-generation ADCs with improved therapeutic windows.

Ultimately, the optimal linker is highly dependent on the specific warhead or payload, the target protein or antigen, and the desired therapeutic outcome. A thorough evaluation of different linker chemistries, using the experimental protocols outlined in this guide, is essential for the successful development of novel and effective drug conjugates.

References

A Comparative Guide to the Biological Evaluation of Novel Aminopyrimidine Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of novel aminopyrimidine piperazine derivatives based on their biological activities, with a focus on their potential as anticancer agents. This document summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways to offer an objective overview for researchers in drug discovery and development.

Quantitative Biological Activity

The in vitro cytotoxic or growth-inhibitory potential of novel aminopyrimidine piperazine derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below, with lower values indicating higher potency.

Compound/DerivativeCancer TypeCell LineIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugates
Compound 23 ([4-(trifluoromethyl)benzyl]piperazine derivative)Breast CancerMDA-MB-468GI50 = 1.00[1][2]
Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative)Non-Small Cell Lung CancerHOP-92GI50 = 1.35[1][2]
Compound 20Non-tumor (Selectivity)CHOIC50 = 2.54[1][2]
Compound 23Non-tumor (Selectivity)CHOIC50 = 10.8[1][2]
Compound 25Non-tumor (Selectivity)CHOIC50 = 6.64[1][2]
Aminopyrimidine Derivatives (Related to RDS 3442)
Compound 2a (N-benzyl counterpart of RDS 3442)Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon CancerVariousEC50 = 4 - 8[3][4]
Triapine Analogs with Piperazine
Compound L3Colon CancerHCT116 p53+/+IC50 = 0.12[5]
Piperazine Amide Derivative
Compound 3Breast CancerMDA-MB-231IC50 = 11.3[6]
Piperidinyl Aminopyrimidine Derivatives
Compound 17Kinase InhibitionIKK-2IC50 = 1.30[7]
Chalcone-Piperazine Hybrids
Compound 7cLung, Cervical, Gastric CancerA549, Hela, SGC7901IC50 = 5.24, 0.19, 0.41[8]
Indazol-Pyrimidine Derivatives
Compound 4fBreast CancerMCF-7IC50 = 1.629[9]
Compound 4iBreast CancerMCF-7IC50 = 1.841[9]

Key Signaling Pathways and Experimental Workflow

The anticancer activity of aminopyrimidine piperazine derivatives often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

experimental_workflow General Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesis of Novel Aminopyrimidine Piperazine Derivatives B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Screening C Determination of IC50/GI50 Values B->C Data Analysis D Cell Cycle Analysis C->D Lead Compound Selection E Apoptosis Assays (e.g., Annexin V) C->E F Kinase Inhibition Assays C->F G Signaling Pathway Analysis (e.g., Western Blot) D->G E->G F->G H Xenograft Mouse Model G->H Preclinical Studies I Tumor Growth Inhibition Studies H->I Efficacy Evaluation

Caption: General workflow for screening and evaluating novel anticancer agents.

Several aminopyrimidine piperazine derivatives have been shown to target key kinases involved in cancer progression. A notable example is the inhibition of IκB kinase (IKK-2), a critical component of the NF-κB signaling pathway.

NFkB_Pathway Targeting the NF-κB Pathway by Aminopyrimidine Piperazine Derivatives cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB->Transcription Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inhibitor Aminopyrimidine Piperazine Derivative Inhibitor->IKK Inhibition Stimuli Pro-inflammatory Stimuli Stimuli->IKK IkB_NFkB IκB-NF-κB Complex

Caption: Inhibition of the NF-κB signaling pathway by aminopyrimidine piperazine derivatives.

Furthermore, some derivatives exhibit multi-targeted kinase inhibition, affecting pathways crucial for cell growth and survival, such as the PI3K/AKT pathway.

PI3K_AKT_Pathway Multi-targeted Kinase Inhibition by Piperazine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotion Inhibitor Piperazine Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by multi-targeted piperazine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of aminopyrimidine piperazine derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Aminopyrimidine piperazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well for adherent lines) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12][13]

  • Compound Treatment: The following day, treat the cells with various concentrations of the aminopyrimidine piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • 96-well, opaque-walled plates

  • Human cancer cell lines and non-tumor cell lines (for selectivity)

  • Cell culture medium

  • Aminopyrimidine piperazine derivatives

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Assay Plate Preparation: Prepare a 96-well plate containing cells in culture medium.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for the desired period.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mixture.

  • ATP Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record the luminescence with a luminometer.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

References

A Head-to-Head Showdown: Aminopyrimidine vs. Non-Aminopyrimidine Kinase Inhibitors in Targeting c-Kit

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of Imatinib and Sunitinib, two potent kinase inhibitors, reveals the nuanced impact of the aminopyrimidine scaffold on therapeutic performance. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison, supported by detailed experimental methodologies, to illuminate the distinct advantages and applications of these structural classes in cancer therapy.

The aminopyrimidine scaffold has long been hailed as a "privileged" structure in the design of kinase inhibitors, owing to its remarkable ability to mimic the adenine ring of ATP and competitively bind to the kinase ATP-binding pocket.[1] This has led to the development of numerous successful drugs. However, the therapeutic landscape is also populated by potent inhibitors lacking this core structure, raising critical questions about the comparative performance and specific advantages conferred by the aminopyrimidine motif.

This guide focuses on a direct comparison of two clinically significant tyrosine kinase inhibitors: Imatinib, which features a central aminopyrimidine scaffold, and Sunitinib, which is built around an indolinone core. Both are prominent inhibitors of the c-Kit receptor tyrosine kinase, a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[2] By examining their performance in biochemical and cellular assays, we can gain valuable insights into how their structural differences translate into functional distinctions.

Quantitative Performance Analysis: Imatinib vs. Sunitinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Imatinib and Sunitinib against the c-Kit kinase in both biochemical and cellular assays. Lower IC50 values are indicative of higher potency.

Table 1: Biochemical c-Kit Kinase Inhibition

InhibitorScaffold TypeTarget KinaseIC50 (nM)
ImatinibAminopyrimidinec-Kit (unactivated)124[3]
SunitinibIndolinonec-Kit (unactivated)42[3]

Table 2: Cellular Inhibition of c-Kit Mutants

InhibitorCell Line (c-Kit Mutation)IC50 (nM)
Imatinib32D-V559D (Exon 11)2-4[4]
Sunitinib32D-V559D (Exon 11)2-4[4]
Imatinib32D-(Y503-F504 ins AY) (Exon 9)192.0[4]
Sunitinib32D-(Y503-F504 ins AY) (Exon 9)10.9[4]
ImatinibGIST-T1 (Exon 11 deletion)>20,000[5]
SunitinibGIST-T1 (Exon 11 deletion)890[5]

The biochemical data indicates that Sunitinib is a more potent inhibitor of unactivated, wild-type c-Kit in a cell-free system.[3] The cellular data further highlights that while both inhibitors are highly effective against certain activating mutations (e.g., exon 11), Sunitinib demonstrates significantly greater potency against imatinib-resistant mutations, such as those in exon 9.[4]

Visualizing the c-Kit Signaling Pathway and Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate the c-Kit signaling pathway and the general workflow for evaluating kinase inhibitors.

c_Kit_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKit c-Kit Receptor cKit->cKit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK SCF SCF Ligand SCF->cKit Binds Inhibitor Imatinib / Sunitinib Inhibitor->cKit Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Simplified c-Kit signaling pathway and points of inhibition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem Cell_Culture Culture Cancer Cell Lines Treatment Treat with Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Phospho_Assay Phosphorylation Assay (e.g., Western Blot) Treatment->Phospho_Assay IC50_Cellular Determine Cellular IC50 Viability_Assay->IC50_Cellular Phospho_Inhibition Assess Target Phosphorylation Inhibition Phospho_Assay->Phospho_Inhibition

Figure 2: General experimental workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Biochemical c-Kit Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human c-Kit enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • c-Kit Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]

  • ATP

  • Test compounds (Imatinib, Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Imatinib and Sunitinib in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control).[6]

  • Add 2 µl of c-Kit enzyme and 2 µl of the substrate/ATP mix to each well.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • GIST-T1 or other suitable c-Kit-dependent cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Imatinib and Sunitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Imatinib, Sunitinib, or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Cellular c-Kit Phosphorylation Assay (Western Blot)

This assay directly measures the inhibitory effect of the compounds on the autophosphorylation of the c-Kit receptor within the cell.

Materials:

  • GIST-T1 or other suitable c-Kit-dependent cancer cell line

  • Imatinib and Sunitinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719) and anti-total-c-Kit

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of Imatinib, Sunitinib, or vehicle control for 2-4 hours.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[7]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody against phospho-c-Kit.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]

    • Visualize the protein bands using a chemiluminescent substrate.[7]

  • Loading Control: Strip the membrane and re-probe with an antibody against total c-Kit to ensure equal protein loading.[7]

  • Data Analysis: Quantify the band intensities for phospho-c-Kit and total c-Kit. A decrease in the ratio of phospho-c-Kit to total c-Kit indicates inhibition of c-Kit autophosphorylation.

Conclusion

This head-to-head comparison of Imatinib and Sunitinib demonstrates that while both are effective inhibitors of c-Kit, their performance profiles differ, particularly against certain resistant mutations. Sunitinib, with its non-aminopyrimidine indolinone scaffold, exhibits greater potency against wild-type c-Kit in biochemical assays and broader activity against imatinib-resistant cellular models. This suggests that while the aminopyrimidine scaffold is a highly effective starting point for kinase inhibitor design, alternative scaffolds can offer advantages in potency and in overcoming certain mechanisms of drug resistance. The choice between these inhibitor classes will ultimately depend on the specific kinase target, the mutational status of the cancer, and the desired selectivity profile. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies to inform the development of next-generation targeted therapies.

References

assessing off-target effects of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of off-target effects is paramount in the development of kinase inhibitors to ensure their safety and efficacy. This guide provides a comparative overview of methodologies for evaluating the off-target profile of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol-based inhibitors, a chemical scaffold found in potent kinase inhibitors such as Dasatinib.

Comparison of Methodologies for Off-Target Profiling

The selection of an appropriate method for off-target analysis depends on the stage of drug development and the specific questions being addressed. A multi-pronged approach combining in vitro and cellular assays is often the most effective strategy.

Methodology Principle Advantages Limitations Typical Data Output
In Vitro Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases (kinome scanning).[1][2][3]Provides a broad, initial assessment of selectivity across the kinome.[4] High-throughput and commercially available.[2]Lacks the complexity of the cellular environment; may not reflect in vivo activity.IC50 or Ki values, percentage of inhibition at a fixed concentration, selectivity score.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[5][6]Measures direct target engagement in intact cells and tissues, providing physiologically relevant data.[5][7][8]Can be lower throughput than in vitro assays. Interpretation can be complex.[5]Thermal shift curves, isothermal dose-response fingerprints (ITDRF) to determine cellular IC50.[9]
Chemical Proteomics Uses immobilized inhibitor "bait" to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[10][11]Enables unbiased, proteome-wide identification of potential off-targets.[10]Requires chemical modification of the inhibitor, which may alter its binding properties.[10]List of interacting proteins and their relative abundance.
Phosphoproteomics Quantifies changes in the phosphorylation status of thousands of proteins in cells treated with the inhibitor.[10]Provides a functional readout of the inhibitor's effect on cellular signaling pathways.[10]Does not directly identify the inhibited kinase; observed changes can be indirect.Changes in phosphorylation levels of specific sites on proteins.

Experimental Protocols

Detailed protocols are crucial for reproducible and reliable assessment of off-target effects.

In Vitro Kinase Assay (Example: ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.[12]

  • Compound Preparation : Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., Kinase Buffer with DTT). The final DMSO concentration should not exceed 1%.[12]

  • Assay Plate Setup :

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.[12]

    • Prepare the kinase solution by diluting the stock enzyme in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[12]

  • Kinase Reaction :

    • Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.[12]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.[12]

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[12]

  • Signal Detection :

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to assess target engagement in cells.[5][8][9]

  • Cell Treatment : Treat cultured cells with the desired concentration of the inhibitor or vehicle control for a specified time.

  • Harvesting and Lysis : Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Challenge : Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A control aliquot is kept at room temperature.

  • Protein Precipitation Removal : Centrifuge the heated lysates at high speed to pellet the precipitated, denatured proteins.

  • Analysis of Soluble Fraction : Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by methods such as Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological processes and experimental procedures can aid in their understanding.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinome_Profiling Kinome Profiling (>400 kinases) Biochemical_Assay Biochemical Assay (IC50 Determination) Kinome_Profiling->Biochemical_Assay Identify Hits Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis CETSA Cellular Thermal Shift Assay (Target Engagement) Phosphoproteomics Phosphoproteomics (Pathway Analysis) CETSA->Phosphoproteomics Confirm Cellular Activity Phosphoproteomics->Data_Analysis Compound Test Inhibitor Compound->Kinome_Profiling Compound->CETSA Off_Target_Profile Comprehensive Off-Target Profile Data_Analysis->Off_Target_Profile

Caption: Workflow for Assessing Kinase Inhibitor Off-Target Effects.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Kinase Inhibitor Inhibitor->RTK On-Target Inhibitor->PI3K Off-Target Inhibitor->Akt Off-Target

Caption: PI3K/Akt/mTOR Signaling Pathway with Potential Off-Target Inhibition.

References

A Head-to-Head Battle: Evaluating Next-Generation Kinase Inhibitors Against the Veteran Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, the tyrosine kinase inhibitor (TKI) Dasatinib has long been a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, the emergence of novel kinase inhibitors necessitates a rigorous evaluation of their performance against this established therapeutic. This guide provides a comprehensive comparison of Asciminib, a next-generation inhibitor, with Dasatinib, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.

Asciminib: A Novel Allosteric Inhibitor

Unlike Dasatinib and other ATP-competitive TKIs, Asciminib (Scemblix) employs a novel mechanism of action. It is an allosteric inhibitor that binds to the myristoyl pocket of the BCR-ABL1 protein.[1] This distinct binding site makes it effective against CML variants with mutations in the ATP-binding site that confer resistance to other TKIs.[1][2]

Comparative Efficacy: A New Standard in CML Treatment?

Recent clinical trial data suggests that Asciminib may offer improved efficacy and a better safety profile compared to Dasatinib and other second-generation TKIs, particularly in later lines of treatment for CML.

A matching-adjusted indirect comparison (MAIC) of the ASCEMBL trial with data from other studies demonstrated favorable outcomes for Asciminib.[3][4] In patients with chronic phase CML (CP-CML) who had failed two or more prior TKI therapies, Asciminib showed statistically significant improvements in major molecular response (MMR) at both 6 and 12 months compared to ponatinib.[4] While a direct head-to-head trial with Dasatinib in this specific patient population is lacking, the evidence points towards Asciminib's potential as a valuable therapeutic option.

Furthermore, results from the phase 3 ASC4FIRST trial indicated that Asciminib led to a significant improvement in MMR compared to standard TKIs, including Dasatinib, in newly diagnosed CP-CML patients.[5] The trial also highlighted a favorable safety profile for Asciminib, with fewer adverse events and lower treatment discontinuation rates.[5] An indirect treatment comparison of the ASC4FIRST and DASISION trials further supported these findings, showing significantly higher rates of MMR, MR4, and MR4.5 for Asciminib compared to Dasatinib at both 48 and 96 weeks.[6]

Table 1: Comparative Efficacy of Asciminib vs. Dasatinib in CP-CML

OutcomeTimepointAsciminib Advantage (Odds Ratio [95% CI]) vs. DasatinibReference
Major Molecular Response (MMR)48 Weeks2.58 [1.67, 3.98][6]
96 Weeks2.16 [1.33, 3.51][6]
Deep Molecular Response (MR4)48 Weeks3.64 [2.29, 5.79][6]
96 Weeks2.14 [1.42, 3.23][6]
Deep Molecular Response (MR4.5)48 Weeks3.54 [1.94, 6.46][6]
96 Weeks2.11 [1.35, 3.30][6]

Addressing Resistance: A Key Differentiator

A significant challenge in CML therapy is the development of resistance to TKIs, often driven by point mutations in the BCR-ABL kinase domain.[7] The T315I "gatekeeper" mutation, for instance, confers resistance to most ATP-competitive inhibitors, including Dasatinib.[8] Asciminib's unique allosteric mechanism of action allows it to bypass this common resistance pathway, making it a viable option for patients who have failed other therapies due to such mutations. However, it's important to note that resistance to Asciminib can also emerge, sometimes involving mutations in the myristoyl pocket or even known mutations that affect ATP-competitive inhibitors.

Experimental Protocols

The data presented in this guide is derived from rigorous clinical trials and preclinical studies. Key experimental methodologies employed in the evaluation of these kinase inhibitors include:

1. In Vitro Kinase Inhibition Assays:

  • Objective: To determine the potency of the inhibitor against the target kinase (e.g., BCR-ABL) and to assess its selectivity by screening against a panel of other kinases.

  • Typical Protocol (Radiometric Assay):

    • Prepare serial dilutions of the test inhibitor (e.g., Asciminib, Dasatinib) in a suitable solvent like DMSO.

    • In a multi-well plate, combine the purified recombinant kinase, a specific peptide or protein substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a reaction buffer containing MgCl₂, ATP, and a radiolabeled ATP analog (e.g., [γ-³³P]ATP).

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, often using phosphocellulose filter plates.

    • Quantify the incorporated radioactivity using a scintillation counter to determine the extent of kinase inhibition.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[9][10]

2. Cellular Proliferation Assays:

  • Objective: To assess the inhibitor's ability to inhibit the growth of cancer cells expressing the target kinase.

  • Typical Protocol (MTT Assay):

    • Seed cancer cells (e.g., K-562, a CML cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[11]

3. Molecular Response Monitoring in Clinical Trials:

  • Objective: To quantify the reduction in the BCR-ABL1 transcript levels in patients undergoing TKI therapy.

  • Methodology (Quantitative Real-Time PCR - qRT-PCR):

    • Collect peripheral blood or bone marrow samples from patients at specified time points during the clinical trial.

    • Isolate total RNA from the samples.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers and probes for the BCR-ABL1 fusion gene and a control gene (e.g., ABL1).

    • Quantify the BCR-ABL1 transcript levels relative to the control gene.

    • Major Molecular Response (MMR) is typically defined as a ≥ 3-log reduction in BCR-ABL1 transcripts from a standardized baseline.[5][6]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of this comparison, the following diagrams illustrate the BCR-ABL signaling pathway and a typical workflow for kinase inhibitor evaluation.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 STAT5->Apoptosis_Inhibition Kinase_Inhibitor_Workflow Start Compound Library HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Identified Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Optimized Leads Clinical Clinical Trials In_Vivo->Clinical

References

Safety Operating Guide

Proper Disposal of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and safest method for disposing of 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol is through a licensed chemical destruction facility.[1] This compound should not be discharged into sewer systems or disposed of with regular refuse.[1]

The proper handling and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides a detailed, procedural framework for the safe disposal of this compound, a compound containing piperazine and pyrimidine moieties.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to adhere to strict safety measures due to the potential hazards associated with piperazine and pyrimidine derivatives.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and properly disposed of after.

  • Skin and Body Protection: A laboratory coat and long-sleeved clothing are essential to minimize skin exposure.

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust, mists, or vapors.

Spill Response: In the event of a spill, evacuate the immediate area.[2] Use an inert, absorbent material to contain the spill and prevent it from entering drains.[2] Ensure all sources of ignition are removed from the vicinity.[2]

Hazard Summary
Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2]
Skin Corrosion/Irritation Can cause skin irritation or severe burns.[2]
Eye Damage/Irritation May cause serious eye irritation or damage.[2]
Environmental Hazard Potentially harmful to aquatic life.[2]
Step-by-Step Disposal Protocol

The guiding principle for laboratory waste management is to have a disposal plan in place before starting any experiment.[3]

Step 1: Waste Identification and Segregation

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for substance-specific safety and disposal information. Always refer to the SDS for the particular batch of this compound you are using.

  • Segregate Waste: Do not mix this compound with incompatible materials. It should be collected as hazardous chemical waste.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect waste in a dedicated, properly sealed, and clearly labeled container.[2] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard symbols.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Prevent Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal of this chemical.[1]

Step 4: Final Disposal

  • Licensed Disposal Facility: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.

  • Do Not Dispose Down the Drain: This substance should never be disposed of down the drain or in regular trash, as it can lead to environmental contamination.[2]

Contaminated Packaging:

  • Empty containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

  • Combustible packaging materials may also be disposed of via controlled incineration.[1]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Waste Generation This compound B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Toxic, Corrosive, Environmental) B->C D Wear Appropriate PPE C->D E Segregate from Incompatible Waste D->E F Containerize in Labeled, Sealed Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Chemical Waste Disposal Facility G->H I Final Disposal (e.g., Controlled Incineration) H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with 2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Proper handling of specialized chemical compounds is paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk and streamline your workflow.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. These requirements are based on safety data for the compound and structurally similar chemicals, which indicate potential for skin, eye, and respiratory irritation.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Compatible chemical-resistant gloves (e.g., Butyl rubber).Prevents skin contact, which may cause irritation or allergic reactions.[2][3]
A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when working with the solid form to avoid inhalation of dust, or if handling in a poorly ventilated area.[2]

Experimental Protocols: Safe Handling and Operations

Strict adherence to the following procedures is crucial for minimizing exposure and ensuring a safe working environment.

General Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fumes, or vapors.[2]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]

  • Remove any contaminated clothing immediately and wash before reuse.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Store away from incompatible substances and sources of ignition.[1]

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Disposal: The compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]

Emergency Spill Response Workflow

In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ventilate Ensure Adequate Ventilation alert->ventilate assess Assess Spill Size and Hazard ventilate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill with Inert Material don_ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect into a Suitable Disposal Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.